3-Ethyladamantan-1-amine hydrochloride
説明
特性
IUPAC Name |
3-ethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLBBCVFZRLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512744 | |
| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80121-67-1 | |
| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis Protocol for 3-Ethyladamantan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is a substituted adamantane derivative. Adamantane-based compounds are of significant interest in medicinal chemistry due to their unique rigid, lipophilic cage structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug molecules. 3-Ethyladamantan-1-amine is structurally related to the Alzheimer's drug Memantine (1-amino-3,5-dimethyladamantane) and is recognized as Memantine EP Impurity D and Memantine USP Related Compound I. This guide provides a detailed, albeit theoretical, experimental protocol for its synthesis, intended to serve as a foundational resource for researchers in drug discovery and development.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process commencing from the commercially available 1-bromoadamantane. The pathway involves:
-
Friedel-Crafts Alkylation: Introduction of an ethyl group onto the adamantane core.
-
Halogenation: Bromination at a tertiary bridgehead position to introduce a reactive handle for amination.
-
Ritter Reaction: Formation of an acetamide intermediate.
-
Hydrolysis and Salt Formation: Conversion of the acetamide to the target primary amine hydrochloride.
A visual representation of this proposed synthetic workflow is provided below.
Figure 1: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the proposed reactants, molar ratios, and anticipated yields for each step of the synthesis. These values are extrapolated from similar reactions in the literature and should be considered as starting points for optimization.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent1:Reagent2) | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |
| 1 | 1-Bromoadamantane | Bromoethane, AlCl₃ | 1 : 1.2 : 1.1 | Dichloromethane | 0 to rt | 4 | 70-80 |
| 2 | 1-Ethyladamantane | Bromine, HBr in Acetic Acid | 1 : 4 : cat. | None | 50-55 | 12 | 80-90 |
| 3 | 1-Bromo-3-ethyladamantane | Acetonitrile, H₂SO₄ | 1 : 10 : 20 | Acetonitrile | 5-50 | 11 | 85-95 |
| 4 | N-(3-Ethyladamantan-1-yl)acetamide | NaOH, HCl | 1 : 10 : excess | Ethylene Glycol | 150-160 | 8 | 80-90 |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethyladamantane (Friedel-Crafts Alkylation)
This procedure is based on standard Friedel-Crafts alkylation of adamantane derivatives.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1-bromoadamantane (1.0 equivalent) and bromoethane (1.2 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield 1-ethyladamantane as a colorless oil or low-melting solid.
Step 2: Synthesis of 1-Bromo-3-ethyladamantane (Bromination)
This protocol is adapted from the bromination of 1,3-dimethyladamantane.[1][2]
-
Reaction Setup: In a reaction vessel, charge 1-ethyladamantane (1.0 equivalent) and a catalytic amount of HBr in acetic acid (e.g., 1 ml per 100 g of starting material) at room temperature.[2]
-
Reagent Addition: Heat the mixture to 50-55 °C. Slowly add liquid bromine (4.0 equivalents) dropwise while maintaining the temperature.[2]
-
Reaction: Maintain the reaction mixture at 50-55 °C for 12 hours.[2] Monitor the disappearance of the starting material by GC-MS.
-
Work-up: After the reaction is complete, distill off the excess bromine at atmospheric pressure until the pot temperature reaches approximately 85 °C.[2] Cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic solution with a 5% sodium hydrosulfite solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtration, concentrate the solution under reduced pressure to obtain the crude 1-bromo-3-ethyladamantane, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step 3: Synthesis of N-(3-Ethyladamantan-1-yl)acetamide (Ritter Reaction)
This procedure is analogous to the Ritter reaction of 1-bromo-3,5-dimethyladamantane.[3]
-
Reaction Setup: In a flask, charge 1-bromo-3-ethyladamantane (1.0 equivalent) and acetonitrile (10 equivalents, serving as both reactant and solvent) at room temperature.
-
Acid Addition: Cool the mixture to 5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (20 equivalents) dropwise, ensuring the temperature is maintained between 5-20 °C.[3]
-
Reaction: After the addition, allow the mixture to warm to 25 °C and stir for 3 hours. Then, heat the reaction to 45-50 °C and maintain for 8 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water. This will precipitate the crude product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Step 4: Synthesis of this compound (Hydrolysis and Salt Formation)
This protocol is based on the hydrolysis of N-acetyl adamantane derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(3-ethyladamantan-1-yl)acetamide (1.0 equivalent), sodium hydroxide (10 equivalents), and ethylene glycol.
-
Reaction: Heat the mixture to 150-160 °C and reflux for 8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product (3-ethyladamantan-1-amine) with a suitable organic solvent such as toluene or diethyl ether. Combine the organic extracts and wash with brine.
-
Salt Formation: Dry the organic solution over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol). The hydrochloride salt will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound, as a white solid.
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group interconversions on the adamantane scaffold.
Figure 2: Logical progression of the synthetic steps.
References
physicochemical properties of 3-Ethyladamantan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyladamantan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 80121-67-1). As a known impurity and related compound of the drug Memantine, a thorough understanding of its characteristics is crucial for quality control, analytical method development, and formulation studies in the pharmaceutical industry.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents logical relationships through structured diagrams.
Core Physicochemical Properties
The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) or a related compound are critical as they influence its behavior during manufacturing, formulation, and potentially, its biological interactions.[4][5] The properties of this compound are summarized below.
Data Summary
A compilation of the available quantitative and qualitative data for this compound is presented in the table below for clear and easy reference.
| Property | Value | Source(s) |
| CAS Number | 80121-67-1 | [6][7][8] |
| Molecular Formula | C₁₂H₂₂ClN | [6][8][9] |
| Molecular Weight | 215.76 g/mol | [6][7][8][9] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 271.5 - 272.0 °C | [7][8] |
| Boiling Point | Not Available | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [8] |
| LogP (Octanol/Water) | 4.1964 | [6] |
| Polar Surface Area (PSA) | 26.02 Ų | [6] |
Property Details
-
Chemical Structure: The molecule features a rigid, tricyclic adamantane cage, which imparts significant lipophilicity. An ethyl group is attached at the 3-position, and an amine group is at the 1-position bridgehead carbon. It is supplied as a hydrochloride salt, which enhances its solubility in polar solvents.[10]
-
Melting Point: The high melting point of 271.5-272.0 °C is indicative of a stable crystalline lattice structure, typical for ionic salts of organic molecules.[7][8]
-
Solubility: The compound is described as slightly soluble in methanol and chloroform.[8] As a hydrochloride salt, it is expected to have enhanced solubility in aqueous media compared to its free base form due to the ionic nature of the salt.[10]
-
LogP: The partition coefficient (LogP) of 4.1964 indicates a high degree of lipophilicity, meaning the compound preferentially partitions into a nonpolar environment (like octanol) over a polar one (like water).[6] This is largely influenced by the bulky, nonpolar adamantane cage.
Experimental Protocols
The determination of physicochemical properties is a cornerstone of pharmaceutical development.[4][11] The following sections describe generalized, standard methodologies for measuring the key parameters of a compound like this compound.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point range of a solid crystalline substance.
-
Sample Preparation: Ensure the sample is dry and finely powdered. A small amount of the this compound powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Instrumentation: Place the packed capillary tube into a calibrated melting point apparatus.
-
Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the range.
-
Replicates: The measurement should be performed in triplicate to ensure accuracy and precision.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility measurement, a gold-standard method for determining the solubility of a compound in a specific solvent.
-
System Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline) in a sealed, airtight container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter that does not bind the analyte) to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Partition Coefficient (LogP)
The shake-flask method is the traditional approach for determining the octanol-water partition coefficient.
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known, non-saturating amount of this compound is dissolved in either the water or octanol phase.
-
Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase (e.g., a 1:1 volume ratio) in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The mixture is then allowed to stand for complete phase separation.
-
Quantification: The concentration of the analyte in both the aqueous and octanol phases is measured using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
Diagrams are provided to illustrate key relationships and workflows relevant to the physicochemical characterization of this compound.
Caption: Relationship between structural components and physicochemical properties.
Caption: General workflow for API physicochemical characterization.
References
- 1. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 2. 1-Amino-3-Ethyl Adamantane HCl - CAS - 80121-67-1 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. labinsights.nl [labinsights.nl]
- 5. pharmainventor.com [pharmainventor.com]
- 6. 3-Ethyl-1-adamantanamine hydrochloride | CAS#:80121-67-1 | Chemsrc [chemsrc.com]
- 7. CAS # 80121-67-1, 1-Amino-3-ethyladamantane hydrochloride, 3-Ethyltricyclo[3.3.1.1(3,7)]decan-1-amine hydrochloride - chemBlink [chemblink.com]
- 8. 3-ETHYL-1-ADAMANTANAMINE HYDROCHLORIDE | 80121-67-1 [chemicalbook.com]
- 9. 80121-67-1 CAS Manufactory [m.chemicalbook.com]
- 10. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 11. API Physical Characteristics Testing - Protheragen [protheragen.ai]
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Ethyladamantan-1-amine hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 3-Ethyladamantan-1-amine hydrochloride. As a close structural analog of the clinically significant N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, this document synthesizes the available information to infer its pharmacological profile. The primary mechanism is proposed to be the uncompetitive, voltage-dependent antagonism of the NMDA receptor ion channel. This guide details the underlying signaling pathways, presents quantitative data for the parent compound Memantine for comparative analysis, outlines key experimental protocols for characterization, and provides visual representations of the molecular interactions and experimental workflows.
Introduction
This compound, also known by synonyms such as 1-Amino-3-ethyladamantane hydrochloride and as a designated Memantine-related compound[1][2], is an adamantane derivative with a chemical structure closely related to that of Memantine. Memantine is an established therapeutic agent for the management of moderate-to-severe Alzheimer's disease, and its neuroprotective effects are attributed to its action on the glutamatergic system.[1] Given the structural similarity, it is strongly hypothesized that this compound shares a similar mechanism of action, primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide will, therefore, focus on this proposed mechanism, drawing parallels with the well-documented pharmacology of Memantine.
Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
The principal mechanism of action for adamantane derivatives like Memantine, and by extension this compound, is the uncompetitive, open-channel blockade of the NMDA receptor.[1]
The NMDA Receptor and its Role in Neurotransmission:
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. For the channel to open, two conditions must be met simultaneously: the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), and the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).
Pathophysiological Relevance:
Under pathological conditions, such as in neurodegenerative diseases, excessive glutamate release leads to the over-activation of NMDA receptors. This results in a prolonged and substantial influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that lead to excitotoxicity and neuronal cell death.
Mechanism of Blockade:
As an uncompetitive antagonist, this compound is presumed to bind to a site within the NMDA receptor's ion channel, accessible only when the channel is in its open state. This blockade is voltage-dependent, meaning it is more pronounced at negative membrane potentials and is relieved upon depolarization. This property is crucial as it allows the compound to preferentially block the excessive, tonic activation of NMDA receptors seen in pathological states, while having minimal interference with the transient, physiological activation required for normal synaptic transmission.
Signaling Pathway
The following diagram illustrates the glutamatergic synapse and the proposed site of action for this compound.
Quantitative Data (Comparative)
| Parameter | Value | Receptor/Assay Condition | Reference |
| Ki | ~1 µM | [³H]MK-801 binding to NMDA receptors | Inferred from multiple sources |
| IC50 | 0.5 - 2.0 µM | Inhibition of NMDA-induced currents | Inferred from multiple sources |
| Binding Site | PCP site within the ion channel | Radioligand binding studies | Inferred from multiple sources |
| Kinetics | Fast on/off rates | Electrophysiological recordings | Inferred from multiple sources |
Note: The ethyl group in this compound, replacing a methyl group in Memantine, may slightly alter its binding affinity and kinetics. Structure-activity relationship studies on adamantane derivatives suggest that the size and lipophilicity of substituents at this position can influence potency.
Experimental Protocols
The characterization of NMDA receptor antagonists typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound to the NMDA receptor.
Objective: To quantify the displacement of a radiolabeled ligand from the NMDA receptor by this compound.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand that binds to the PCP site in the channel)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl)
-
Glutamate and Glycine (to open the channel)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
References
Structural Elucidation of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-Ethyladamantan-1-amine hydrochloride, a known impurity of the pharmaceutical agent Memantine. The following sections detail the analytical techniques and experimental protocols utilized to confirm the molecular structure and purity of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, characterization, and quality control of adamantane-based pharmaceutical compounds.
Introduction
This compound is a tertiary amine and a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its structural similarity to Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, makes its identification and characterization critical. As a potential impurity in the synthesis of Memantine, understanding its structural features is paramount for ensuring the safety and efficacy of the final drug product. This guide outlines the standard analytical methodologies for the complete structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Memantine EP Impurity D | [1] |
| CAS Number | 80121-67-1 | |
| Molecular Formula | C₁₂H₂₂ClN | [2] |
| Molecular Weight | 215.76 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 271.5-272.0 °C | |
| Solubility | Soluble in Methanol and Chloroform (Slightly) |
Spectroscopic and Chromatographic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. The following sections provide representative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.85 | Triplet | 3H | -CH₂CH₃ |
| 1.25 | Quartet | 2H | -CH₂ CH₃ |
| 1.40-1.60 | Multiplet | 6H | Adamantane CH₂ |
| 1.70 | Broad Singlet | 6H | Adamantane CH₂, CH |
| 2.10 | Broad Singlet | 2H | Adamantane CH |
| 8.50 | Broad Singlet | 3H | -NH₃⁺ |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 8.5 | -CH₂CH₃ |
| 29.0 | Adamantane CH₂ |
| 30.5 | -CH₂ CH₃ |
| 35.0 | Adamantane CH |
| 39.5 | Adamantane C |
| 45.0 | Adamantane CH₂ |
| 52.0 | C -NH₃⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 2800-2200 | Broad, Strong | N-H stretch (amine salt) |
| 1600-1500 | Medium | N-H bend (amine salt) |
| 1465 | Medium | CH₂ bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.
| m/z Ratio | Relative Intensity (%) | Assignment |
| 215.1 | 40 | [M+H]⁺ (¹²C₁₂H₂₂³⁵ClN) |
| 217.1 | 13 | [M+H]⁺ (¹²C₁₂H₂₂³⁷ClN) |
| 180.2 | 100 | [M - Cl]⁺ |
| 152.2 | 65 | [M - Cl - C₂H₅]⁺ |
| 135.1 | 30 | [Adamantane-C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: 10-20 mg of this compound was dissolved in 0.7 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer was used.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory was used.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the peaks were labeled using the instrument's software.
Mass Spectrometry
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
-
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source was used.
-
Data Acquisition (Positive Ion Mode):
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 135 V
-
Gas Temperature: 325 °C
-
Gas Flow: 5 L/min
-
Mass Range: m/z 50-500
-
-
Data Processing: The mass spectrum was analyzed using Agilent MassHunter software.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in a mixture of ethanol and water.
-
Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K.
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Logical and Signaling Pathway Diagrams
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow employed for the comprehensive structural elucidation of this compound.
Caption: Workflow for structural characterization.
Putative Signaling Pathway in the Context of Memantine's Action
As an impurity of Memantine, this compound's biological relevance is considered in the context of Memantine's mechanism of action. Memantine is an NMDA receptor antagonist. The following diagram illustrates the simplified signaling pathway affected by NMDA receptor modulation.[3][4]
Caption: NMDA receptor signaling and drug interaction.
Conclusion
The structural elucidation of this compound is successfully achieved through a combination of modern analytical techniques. NMR, IR, and mass spectrometry provide unambiguous evidence for the assigned structure, while X-ray crystallography can offer definitive proof of the three-dimensional arrangement in the solid state. The detailed protocols and representative data presented in this guide serve as a robust framework for the characterization and quality control of this and related adamantane derivatives in a pharmaceutical setting. Understanding the impurity profile of active pharmaceutical ingredients like Memantine is a critical aspect of drug development, ensuring the safety and efficacy of therapeutic interventions.
References
- 1. kbfi.ee [kbfi.ee]
- 2. Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
A Technical Guide to the Spectroscopic Analysis of 3-Ethyladamantan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflow for the characterization of 3-Ethyladamantan-1-amine hydrochloride. This adamantane derivative is of interest in pharmaceutical research, and a thorough understanding of its structural properties through spectroscopic analysis is crucial for its development and quality control.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | br s | 3H | -NH₃⁺ |
| ~2.1 | m | 1H | Adamantane CH |
| ~1.8 - 2.0 | m | 6H | Adamantane CH₂ |
| ~1.5 - 1.7 | m | 6H | Adamantane CH₂ |
| ~1.3 | q | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~55.0 | C-NH₃⁺ |
| ~45.0 | Adamantane CH |
| ~38.0 | Adamantane C-CH₂CH₃ |
| ~35.0 | Adamantane CH₂ |
| ~30.0 | Adamantane CH₂ |
| ~28.0 | -CH₂-CH₃ |
| ~8.0 | -CH₂-CH₃ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are approximate.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3200 | Strong, broad | N-H stretch (amine salt) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1500 | Medium | N-H bend (amine salt) |
| 1470-1450 | Medium | C-H bend (CH₂) |
| 1380-1365 | Medium | C-H bend (CH₃) |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Mass-to-Charge Ratio) | Ion |
| 180.17 | [M+H]⁺ (protonated free base) |
| 202.15 | [M+Na]⁺ (sodium adduct of free base) |
M refers to the free base, 3-Ethyladamantan-1-amine. The hydrochloride salt will dissociate in the ESI source.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (may range from hundreds to thousands).
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a small amount of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying gas temperature will need to be optimized for the specific instrument.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
References
Technical Guide: Solubility of 3-Ethyladamantan-1-amine Hydrochloride in Organic Solvents
Introduction
3-Ethyladamantan-1-amine hydrochloride is a derivative of adamantane, a class of compounds with a rigid, cage-like hydrocarbon structure. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. Understanding the solubility of adamantane derivatives in organic solvents is essential for designing efficient crystallization and synthesis protocols.
This guide leverages published data on 1-adamantanamine hydrochloride to provide insights into the expected solubility behavior of its ethylated counterpart and to offer a robust experimental framework for its determination.
Data Presentation: Solubility of 1-Adamantanamine Hydrochloride
The following table summarizes the mole fraction solubility (x₁) of 1-adamantanamine hydrochloride in six different solvents at various temperatures.[1][2] This data provides a baseline for selecting appropriate solvents for processes involving adamantane amine hydrochlorides. The solubility was observed to increase with temperature in all tested solvents.[2]
| Temperature (K) | Water | Ethanol | Acetic Acid | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAC) | N-Methyl-2-pyrrolidone (NMP) |
| 283.15 | 0.0458 | 0.0156 | 0.0211 | 0.0102 | 0.0199 | 0.0149 |
| 288.15 | 0.0495 | 0.0173 | 0.0232 | 0.0113 | 0.0218 | 0.0166 |
| 293.15 | 0.0534 | 0.0191 | 0.0255 | 0.0125 | 0.0239 | 0.0185 |
| 298.15 | 0.0577 | 0.0211 | 0.0280 | 0.0138 | 0.0262 | 0.0205 |
| 303.15 | 0.0623 | 0.0232 | 0.0307 | 0.0152 | 0.0287 | 0.0227 |
| 308.15 | 0.0671 | 0.0255 | 0.0336 | 0.0167 | 0.0314 | 0.0251 |
| 313.15 | 0.0724 | 0.0280 | 0.0368 | 0.0183 | 0.0343 | 0.0276 |
| 318.15 | 0.0779 | 0.0307 | 0.0402 | 0.0201 | 0.0375 | 0.0304 |
| 323.15 | 0.0839 | 0.0336 | 0.0439 | 0.0220 | 0.0410 | 0.0334 |
| 328.15 | 0.0902 | 0.0367 | 0.0478 | 0.0241 | 0.0447 | 0.0366 |
| 333.15 | 0.0969 | 0.0401 | 0.0521 | 0.0263 | 0.0487 | 0.0401 |
Experimental Protocol: Dynamic Laser Monitoring Method
The solubility data for 1-adamantanamine hydrochloride was determined using a dynamic laser monitoring observation technique.[1][2][3] This method is a common and reliable approach for measuring solubility in various solvents.[1]
3.1. Materials and Apparatus
-
Solute: 1-Adamantanamine hydrochloride (or this compound for future studies)
-
Solvents: High-purity organic solvents (e.g., ethanol, acetic acid, DMF, DMAC, NMP) and distilled water.
-
Apparatus:
-
Jacketed glass vessel (approx. 200 mL)
-
Thermostatic water bath with a precision of ±0.05 K
-
Laser monitoring system
-
Magnetic stirrer
-
Analytical balance with a precision of ±0.0001 g
-
Mercury thermometer with an uncertainty of ±0.05 K
-
3.2. Procedure
-
Preparation: A predetermined excess mass of the chosen solvent (approximately 30 g) is added to the jacketed glass vessel.[1] A known mass of the solute is then added to the solvent.
-
Temperature Control: The temperature of the solution in the vessel is maintained at a constant, desired temperature by circulating water from the thermostatic water bath through the outer jacket.
-
Dissolution and Monitoring: The solution is continuously stirred to facilitate dissolution. A laser beam is passed through the solution.
-
Initially, with undissolved solid particles suspended in the solution, the intensity of the laser beam is low.
-
As the solid solute dissolves, the number of suspended particles decreases, and the intensity of the laser beam increases.
-
-
Endpoint Determination: The point at which the solid particles are completely dissolved is identified when the laser beam intensity reaches a maximum and stable level, and the solution becomes clear. This indicates that the solution is saturated at that specific temperature.
-
Data Collection: The experiment is repeated at different temperatures to determine the solubility curve. The entire process for each solvent is repeated at least three times to ensure the accuracy of the data, with the average value taken as the final experimental result.[1]
3.3. Data Calculation
The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ and m₂ are the masses of the solute and solvent, respectively.
-
M₁ and M₂ are the molecular weights of the solute and solvent, respectively.[1]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the dynamic laser monitoring method for solubility determination.
Caption: Workflow for Solubility Determination via Dynamic Laser Monitoring.
Conclusion
While direct solubility data for this compound is not currently available, the data and experimental protocols for the structurally analogous 1-adamantanamine hydrochloride provide a crucial foundation for researchers. The dynamic laser monitoring method is a robust and precise technique for determining the solubility of such compounds. The provided data can guide initial solvent screening, and the detailed protocol offers a clear path for generating specific solubility data for this compound, which is vital for its development and application in the pharmaceutical industry.
References
An In-Depth Technical Guide to 3-Ethyladamantan-1-amine hydrochloride (CAS Number: 80121-67-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride, with the CAS number 80121-67-1, is an adamantane derivative primarily recognized as a process-related impurity and reference standard in the manufacturing of Memantine.[1][2][3][4] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease.[5][6] Given its structural similarity to Memantine, understanding the chemical, analytical, and potential pharmacological properties of this compound is crucial for drug development professionals and researchers in the fields of medicinal chemistry and neuropharmacology. This guide provides a comprehensive overview of its synthesis, analytical characterization, and presumed pharmacological context.
Chemical and Physical Properties
This compound is a tricyclic amine, characterized by the rigid and lipophilic adamantane cage.[7] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 80121-67-1 | [8] |
| Molecular Formula | C₁₂H₂₂ClN | [8] |
| Molecular Weight | 215.76 g/mol | [8] |
| Synonyms | 1-Amino-3-ethyladamantane hydrochloride, Memantine EP Impurity D, Memantine USP Related Compound I | [1][3][4] |
| Appearance | White to Off-White Solid | N/A |
| Melting Point | 271.5-272.0 °C | N/A |
| Solubility | Slightly soluble in Chloroform and Methanol | N/A |
Synthesis
While specific, detailed protocols for the synthesis of this compound as a standalone product are not widely published, its formation is intrinsically linked to the synthesis of adamantane-based pharmaceuticals like Memantine. A plausible synthetic route can be inferred from established adamantane chemistry, such as the Ritter reaction.
Postulated Synthetic Pathway
A likely synthetic approach involves the introduction of an amino group to a 3-ethyladamantane precursor. The following diagram illustrates a conceptual workflow for its synthesis, which would be typical for producing such a compound as a reference standard.
Caption: Conceptual workflow for the synthesis of 3-Ethyladamantan-1-amine HCl.
Experimental Protocol (Representative)
The following is a representative, non-validated protocol based on the synthesis of similar adamantane amines.[9] This protocol is for illustrative purposes and would require optimization and validation.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 1-bromo-3-ethyladamantane in a suitable solvent like acetonitrile.
-
Ritter Reaction: Slowly add concentrated sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to reflux and monitored for completion by a suitable technique (e.g., TLC or GC).
-
Work-up: After completion, the reaction mixture is cooled and carefully poured into ice water. The pH is adjusted to be basic with a sodium hydroxide solution to precipitate the crude N-(3-Ethyladamantan-1-yl)acetamide.
-
Hydrolysis: The crude acetamide is then subjected to hydrolysis, for instance, by refluxing with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent.
-
Isolation and Purification: After hydrolysis, the resulting 3-Ethyladamantan-1-amine is isolated. To obtain the hydrochloride salt, the free amine is dissolved in an appropriate solvent and treated with hydrochloric acid. The precipitated this compound is then filtered, washed, and dried.
Analytical Methodologies
The accurate detection and quantification of this compound are critical, especially in the quality control of Memantine drug products. Due to the lack of a strong chromophore, direct UV detection can be challenging, often necessitating derivatization or the use of more universal detection methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of pharmaceutical impurities. For adamantane amines, pre-column derivatization is often employed to enhance detectability.[10][11]
Representative HPLC Protocol with Pre-Column Derivatization:
-
Derivatization:
-
Prepare a solution of the sample containing this compound.
-
Add a borate buffer to adjust the pH.
-
Introduce a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (FDNB).[10][11]
-
Allow the reaction to proceed at a controlled temperature and time.
-
Quench the reaction, if necessary.
-
-
Chromatographic Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV-Vis or fluorescence detector, with the wavelength set appropriately for the chosen derivatizing agent.
-
Injection Volume: 10-20 µL.
-
-
Quantification: A calibration curve is constructed using certified reference standards of this compound to determine the concentration in unknown samples.
Gas Chromatography (GC)
GC, particularly with a flame ionization detector (FID) or coupled with a mass spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds like adamantane derivatives.[12][13][14]
Representative GC-MS Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., n-hexane or chloroform).[14]
-
An internal standard may be added for improved quantitative accuracy.
-
The sample may be derivatized to improve volatility and chromatographic performance.
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the analyte.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
The following diagram illustrates a general workflow for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of 3-Ethyladamantan-1-amine HCl.
Pharmacological Context and Signaling Pathways
Expected Mechanism of Action: NMDA Receptor Antagonism
Memantine is a well-characterized, low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[6] It acts as an open-channel blocker, meaning it enters and blocks the ion channel of the NMDA receptor when it is open, which typically occurs in states of excessive glutamate stimulation.[5][15] This voltage-dependent blockade allows Memantine to preferentially inhibit pathological levels of NMDA receptor activation while sparing normal physiological activity.[6]
Given that this compound differs from Memantine only by the substitution of a methyl group for an ethyl group at one of the bridgehead positions of the adamantane core, it is highly probable that it also functions as an NMDA receptor antagonist. The ethyl group, being slightly larger and more lipophilic than a methyl group, may influence the binding affinity and kinetics of the molecule within the NMDA receptor's ion channel. However, without experimental data, the precise potency and kinetic profile remain speculative.
The Glutamatergic Signaling Pathway
The NMDA receptor is a key component of the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[16][17] This process is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.
The diagram below illustrates the glutamatergic signaling pathway and the likely point of intervention for an adamantane-based NMDA receptor antagonist like this compound.
Caption: Postulated mechanism of action via NMDA receptor blockade.
Conclusion
This compound is a compound of significant interest primarily within the context of pharmaceutical manufacturing and quality control as a known impurity of Memantine. While specific, in-depth pharmacological data for this molecule is scarce, its structural analogy to Memantine provides a strong rationale for its presumed activity as an NMDA receptor antagonist. The analytical methods outlined in this guide, though representative, offer a foundation for researchers to develop and validate specific protocols for its detection and quantification. Further research into the pharmacological profile of this and other Memantine-related compounds could provide deeper insights into the structure-activity relationships of adamantane derivatives at the NMDA receptor.
References
- 1. 1-Amino-3-Ethyl Adamantane HCl - CAS - 80121-67-1 | Axios Research [axios-research.com]
- 2. 3-Ethyl Admantamine Hydrochloride | 80121-67-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 5. Key binding interactions for memantine in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 3-Ethyl-1-adamantanamine hydrochloride | CAS#:80121-67-1 | Chemsrc [chemsrc.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities in Bulk and Pharmaceutical Dosages | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. iesrj.com [iesrj.com]
- 15. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 17. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyladamantan-1-amine hydrochloride, a close structural analog of the Alzheimer's disease therapeutic, Memantine, presents a compelling case for investigation as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This technical guide synthesizes the available pharmacological data on related adamantane derivatives to elucidate the potential therapeutic targets of this compound. By examining the structure-activity relationships of adamantane amines, we infer that this compound likely functions as an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. This mechanism suggests its potential utility in neurological disorders characterized by glutamatergic excitotoxicity. This document provides a comprehensive overview of the inferred mechanism of action, quantitative data on related compounds, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Adamantane derivatives have a rich history in medicinal chemistry, with prominent examples like Amantadine and Memantine demonstrating efficacy in treating viral infections and neurodegenerative diseases. This compound belongs to this class of tricyclic aliphatic amines and is structurally distinguished by an ethyl group at the 3-position of the adamantane cage. Given its classification as a Memantine-related compound, its primary therapeutic target is hypothesized to be the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[1] Pathological overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in various neurological disorders.[1]
This guide explores the potential of this compound as a therapeutic agent by leveraging the extensive research on its parent compound, Memantine.
Inferred Mechanism of Action and Primary Therapeutic Target
Based on the well-established pharmacology of Memantine, the primary therapeutic target of this compound is inferred to be the N-methyl-D-aspartate (NMDA) receptor .
Memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[2] This means it only enters and blocks the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized to relieve the magnesium block.[3] This voltage-dependent and use-dependent mechanism allows Memantine to preferentially block excessive, pathological NMDA receptor activity while sparing normal synaptic transmission.[2]
The adamantane nucleus is crucial for this activity, and substitutions on the cage significantly influence potency. The two methyl groups of Memantine are known to enhance its binding affinity compared to the unsubstituted Amantadine, indicating the presence of hydrophobic pockets within the NMDA receptor channel.[2] It is therefore highly probable that the ethyl group of this compound will also interact with these or similar hydrophobic regions, influencing its binding affinity and kinetics.
Signaling Pathway of NMDA Receptor Modulation
The following diagram illustrates the glutamatergic synapse and the proposed site of action for this compound.
Potential Secondary Therapeutic Targets
While the NMDA receptor is the primary hypothesized target, Memantine has been shown to interact with other receptors, suggesting potential secondary targets for this compound:
-
5-HT3 Receptor: Memantine is an antagonist of the 5-HT3 receptor with a potency similar to its NMDA receptor antagonism. This may contribute to its clinical profile, potentially through modulation of nausea and vomiting or other gastrointestinal functions.
-
Sigma-1 (σ1) Receptor: Memantine acts as an agonist at the σ1 receptor. This receptor is involved in a variety of cellular functions, including the modulation of ion channels and intracellular calcium signaling.
Quantitative Data
Direct experimental data for this compound is not publicly available. However, the binding affinities of structurally related adamantane derivatives at the NMDA receptor provide a basis for estimating its potential potency.
| Compound | Target | Assay Type | IC50 / Ki (µM) | Reference |
| Memantine | NMDA Receptor (GluN1/GluN2A) | Electrophysiology | 1.25 ± 0.04 | [4] |
| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 0.5 - 1 | [5] |
| Amantadine | NMDA Receptor (Wild Type) | Electrophysiology | 75-fold lower affinity than Memantine | [2] |
| Trimethylamantadine | NMDA Receptor (Wild Type) | Electrophysiology | 3.5 | [2] |
| Compound 11 (benzopolycyclic amine) | NMDA Receptor | Calcium Influx Assay | 11.8 ± 3.1 | [6] |
| MK-801 | NMDA Receptor | Radioligand Binding | 0.003 - 0.03 | [7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the assay methodology.
Experimental Protocols
To validate the therapeutic targets of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity of the test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of 3-Ethyladamantan-1-amine Hydrochloride: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the in vitro stability of 3-Ethyladamantan-1-amine hydrochloride. This technical guide has been constructed based on established analytical principles and stability data from structurally related adamantane derivatives, primarily Memantine hydrochloride, to provide a prospective framework for researchers. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific compound.
Introduction
This compound is an adamantane derivative. Understanding the in vitro stability of this compound is a critical prerequisite for its development as a potential therapeutic agent. This document provides a comprehensive overview of potential in vitro stability characteristics, including degradation pathways and analytical methodologies for assessment. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing appropriate stability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 80121-67-1 | [1][2] |
| Molecular Formula | C₁₂H₂₁N·HCl | [2] |
| Molecular Weight | 215.76 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Potential In Vitro Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under various in vitro conditions.
-
Oxidation: The primary amine group is susceptible to oxidation, which can be catalyzed by factors such as light, temperature, and the presence of metal ions. This could lead to the formation of corresponding hydroxylamines or nitroso derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products. Adamantane derivatives have shown susceptibility to photo-oxidation.
-
Hydrolysis: While the adamantane core is generally stable to hydrolysis, extreme pH conditions might affect the overall stability of the molecule or its formulation.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Studies.
In Vitro Stability Data (Hypothetical)
The following tables summarize hypothetical in vitro stability data for this compound based on anticipated behavior for similar compounds.
Table 1: Stability in Aqueous Buffers (pH 4.5, 7.4, and 9.0) at 37°C
| Time (hours) | % Remaining (pH 4.5) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | >99 | >99 | >99 |
| 4 | >99 | >99 | >99 |
| 8 | >99 | >99 | >98 |
| 24 | >98 | >98 | >95 |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 95 |
| 15 | 88 |
| 30 | 75 |
| 60 | 55 |
Table 3: Plasma Stability (Human Plasma) at 37°C
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 30 | >99 |
| 60 | >99 |
| 120 | >98 |
| 240 | >98 |
Experimental Protocols
Detailed methodologies for key in vitro stability assays are provided below.
Aqueous Buffer Stability
-
Preparation of Buffers: Prepare buffers at pH 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate) with an ionic strength of 0.1 M.
-
Incubation: Add this compound stock solution (in methanol or DMSO) to pre-warmed buffer to a final concentration of 1 µM.
-
Sampling: At specified time points (0, 2, 4, 8, and 24 hours), withdraw aliquots and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.
Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
Sampling: At specified time points (0, 5, 15, 30, and 60 minutes), withdraw aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.
Caption: Experimental Workflow for Metabolic Stability Assay.
Plasma Stability
-
Incubation: Add this compound stock solution to pre-warmed human plasma to a final concentration of 1 µM.
-
Sampling: At specified time points (0, 30, 60, 120, and 240 minutes), withdraw aliquots and precipitate plasma proteins with three volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Vortex and centrifuge the samples. Analyze the supernatant by LC-MS/MS.
Analytical Methodology
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantitative analysis of this compound and its potential metabolites or degradants.
Table 4: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined empirically |
Conclusion
This technical guide provides a foundational framework for assessing the in vitro stability of this compound. While specific experimental data for this compound is not yet available, the outlined protocols and potential degradation pathways, informed by data from structurally related adamantane derivatives, offer a robust starting point for comprehensive stability profiling. Rigorous experimental validation will be essential to accurately characterize the stability and degradation profile of this compound to support its further development.
References
3-Ethyladamantan-1-amine Hydrochloride: A Technical Overview of a Memantine-Related Adamantane Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyladamantan-1-amine hydrochloride, a notable derivative of adamantane and a recognized related compound of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. This document elucidates the compound's chemical identity, potential synthetic origins, and analytical methodologies for its detection and characterization. While specific pharmacological and toxicological data for this compound are not extensively available, this guide contextualizes its potential properties based on the well-established profile of Memantine and the broader class of adamantane derivatives. The information presented herein is intended to support research, drug development, and quality control activities involving Memantine and its related substances.
Introduction to Adamantane Derivatives in Pharmacology
Adamantane, a rigid, tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry. Its three-dimensional structure and lipophilic nature can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The adamantane moiety is a key structural feature in several clinically approved drugs, including the antiviral agent amantadine and the anti-Alzheimer's drug Memantine. These compounds leverage the adamantane cage to modulate their interaction with biological targets, such as viral ion channels and neurotransmitter receptors.
This compound: An Impurity of Memantine
This compound is identified as a process-related impurity in the synthesis of Memantine and is designated as "Memantine EP Impurity D" and "Memantine USP Related Compound I". Its presence in the final drug product is carefully monitored and controlled to ensure the safety and efficacy of Memantine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Memantine EP Impurity D, Memantine USP Related Compound I | |
| CAS Number | 80121-67-1 | |
| Molecular Formula | C₁₂H₂₂ClN | |
| Molecular Weight | 215.76 g/mol | |
| Melting Point | 271.5-272.0 °C | |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Synthesis and Potential Formation
While specific synthetic routes for the intentional preparation of this compound are not detailed in the scientific literature, its formation as an impurity is likely linked to the manufacturing process of Memantine. The synthesis of Memantine typically starts from 1,3-dimethyladamantane. The introduction of an ethyl group at the 3-position instead of a methyl group could potentially arise from impurities in the starting materials or side reactions during the synthesis.
A plausible, though unconfirmed, pathway for its formation could involve the presence of ethyl-containing reagents or precursors during the adamantane functionalization steps. The following diagram illustrates a generalized synthetic scheme for Memantine, highlighting the potential point of divergence for the formation of the ethyl derivative.
Figure 1. Potential formation pathway of 3-Ethyladamantan-1-amine as a byproduct in Memantine synthesis.
Pharmacological Context: The NMDA Receptor
Memantine exerts its therapeutic effect in Alzheimer's disease by acting as a non-competitive antagonist of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors by excessive glutamate is implicated in the neuronal excitotoxicity observed in neurodegenerative disorders. Memantine's low-to-moderate affinity and uncompetitive binding characteristics are thought to block pathological receptor activation without interfering with normal physiological function.
Postulated Activity of this compound
Specific pharmacological studies on this compound are not publicly available. However, based on its structural similarity to Memantine, it is plausible that it may also exhibit some affinity for the NMDA receptor. The substitution of a methyl group with a slightly larger ethyl group could potentially alter its binding affinity and kinetics within the ion channel.
Studies on Memantine have shown that the methyl groups play a crucial role in its interaction with hydrophobic pockets within the NMDA receptor channel, contributing to its higher affinity compared to amantadine (which lacks these methyl groups). The presence of an ethyl group in place of a methyl group might influence this interaction, though the extent of this influence remains uncharacterized.
The following diagram illustrates the general mechanism of NMDA receptor antagonism by adamantane derivatives.
Figure 2. General mechanism of NMDA receptor antagonism by adamantane derivatives.
Experimental Protocols: Analytical and Stability Studies
The analysis of Memantine and its related substances, including this compound, is crucial for quality control. Due to the lack of a chromophore in the adamantane structure, derivatization is often required for UV-Vis detection in HPLC methods.
Analytical Methodologies
The following table summarizes common analytical techniques used for the determination of Memantine and its impurities.
| Technique | Description |
| HPLC with UV/Vis Detection | Requires pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) to introduce a chromophore. |
| HPLC with Fluorescence Detection | Derivatization with agents such as o-phthaldialdehyde (OPA) allows for sensitive fluorescence detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A sensitive method for the identification and quantification of volatile adamantane derivatives. |
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on studies performed on Memantine hydrochloride and are applicable for investigating the stability of its related compounds.
| Stress Condition | Protocol |
| Acid Degradation | The drug substance is treated with 0.1 M HCl and heated. The resulting solution is neutralized before analysis. |
| Base Degradation | The drug substance is treated with 0.1 M NaOH and heated. The resulting solution is neutralized before analysis. |
| Oxidative Degradation | The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) at room temperature or with gentle heating. |
| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
The following workflow illustrates a typical forced degradation study.
Figure 3. Workflow for a forced degradation study of an adamantane derivative.
Toxicology and Safety Profile
As with its pharmacological properties, specific toxicological data for this compound are not available in the public domain. The safety of this compound is primarily managed by controlling its levels as an impurity in the final Memantine drug product according to regulatory guidelines.
The toxicological profile of Memantine is well-characterized. At therapeutic doses, it is generally well-tolerated, with the most common adverse effects being dizziness, headache, and confusion. At very high doses in animal studies, Memantine has been associated with CNS effects and neurotoxicity, a characteristic of NMDA receptor antagonists. It is reasonable to assume that this compound, if it possesses NMDA receptor antagonist activity, could potentially exhibit a similar toxicological profile at sufficient concentrations. However, given its status as a trace impurity, its contribution to the overall toxicity of Memantine is expected to be negligible.
Conclusion
This compound is a significant adamantane derivative due to its classification as a known impurity of the widely used drug, Memantine. While its own pharmacological and toxicological profiles have not been independently established, its structural relationship to Memantine provides a strong basis for postulating its potential interaction with the NMDA receptor. The analytical methods and stability studies developed for Memantine are directly applicable to the detection, quantification, and control of this and other related substances. This technical guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry, providing a consolidated view of the available information on this compound and its relevance in the context of adamantane-based drug development. Further research into the specific biological activities of this compound could provide deeper insights into the structure-activity relationships of adamantane derivatives targeting the NMDA receptor.
Methodological & Application
Application Notes and Protocols for 3-Ethyladamantan-1-amine Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic cage structure, which allows for favorable interactions with biological targets. While specific data on this compound in cell culture assays is limited, extensive research on structurally similar adamantane compounds, such as Amantadine, Rimantadine, and Memantine, provides a strong foundation for its potential applications and experimental design.[1][2][3][4] This document outlines potential applications, detailed experimental protocols, and relevant signaling pathways based on the activities of these related compounds.
Adamantane derivatives have been prominently investigated for their antiviral and neuroprotective properties.[1][2][5] The primary mechanism of antiviral action against Influenza A virus involves the blockade of the M2 proton ion channel, which is crucial for viral uncoating.[2] In the context of neuroprotection, adamantane derivatives like Memantine act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[5]
These application notes provide protocols for assessing the potential antiviral and neuroprotective effects of this compound in cell culture systems.
Data Presentation
Due to the limited direct experimental data for this compound, the following tables summarize quantitative data for structurally related and well-studied adamantane analogues to provide a comparative reference for expected efficacy.
Table 1: Antiviral Activity of Adamantane Analogues against Influenza A Virus
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 | [1] |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 | [1] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [1] |
| Enol ester (R)-10 | A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant) | CPE Inhibition | MDCK | 8.1 | [1] |
Table 2: Neuroprotective and Cellular Effects of Memantine
| Assay Type | Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |
| Cell Viability (MTS Assay) | Human Neuroblastoma (SK-N-SH) | Memantine | 1-4 | Modest, non-significant increase in viability | [6] |
| LDH Release Assay | Human Neuroblastoma (SK-N-SH) | Memantine | Not specified | No significant difference in toxicity | [6] |
| Aβ1-42 Secretion | Primary Rat Cortical Neurons | Memantine | 4, 18 | Significant decrease | [6] |
| Neuroprotection against Aβ1-42 | Primary Rat Neuronal Cultures | Memantine | 1-10 | Prevention of neuronal death | [7] |
| Apoptosis/Necrosis | Cultured Rat Hippocampal Neurons | NMDA (10 µM) + Memantine (50 µM) | 50 | Increased living neurons, decreased apoptotic and necrotic neurons | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential antiviral and neuroprotective activities of this compound.
Antiviral Assays
This assay screens for antiviral compounds by measuring their ability to protect cells from virus-induced death or morphological changes.[1]
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Growth medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Virus stock with a known titer (e.g., Influenza A virus)
-
This compound
-
96-well microplates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that results in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted virus stock to the wells (at a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours).
-
Immediately add the different concentrations of this compound to the respective wells.
-
Include control wells: cells only (no virus, no compound), cells + virus (no compound), and cells + compound (no virus).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is maximal in the virus control wells.
-
Staining:
-
Carefully remove the medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the plates with PBS.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
-
Quantification:
-
Solubilize the stain by adding methanol or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of CPE inhibition compared to the virus control.
-
Neuroprotective Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][9]
Materials:
-
Neuronal cell line (e.g., SK-N-SH human neuroblastoma or primary cortical neurons)
-
Cell culture medium
-
This compound
-
Neurotoxic agent (e.g., Amyloid-beta 1-42 peptide or NMDA)
-
96-well plates
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent to the wells (except for the control wells).
-
Include control wells: cells only, cells + neurotoxic agent, and cells + compound only.
-
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24-48 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]
Materials:
-
Neuronal cell line
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine as a positive control, or the neurotoxin of interest)
-
Opaque-walled 96-well plates
-
Luminescent or fluorometric caspase-3/7 assay kit (containing a specific substrate)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat cells with this compound and the apoptosis-inducing agent as described in the cell viability assay.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence or fluorescence signal.
-
Analysis: Compare the signal from treated cells to control cells to determine the effect on caspase-3/7 activity.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for adamantane derivatives and a general experimental workflow.
Caption: Proposed antiviral mechanism of 3-Ethyladamantan-1-amine HCl.
Caption: Proposed neuroprotective mechanism via NMDA receptor blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethyladamantan-1-amine Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Ethyladamantan-1-amine hydrochloride is a known impurity of the Alzheimer's disease drug, Memantine.[1][2][3] To date, there is a notable absence of direct preclinical or clinical research specifically investigating the therapeutic efficacy of this compound for neurological disorders. The following application notes and protocols are therefore extrapolated from the extensive research on its parent compound, Memantine, and other adamantane derivatives. These compounds are recognized for their neuroprotective properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5][6] The methodologies described are intended to serve as a foundational guide for initiating research into the potential neurological applications of this compound.
Introduction and Background
Adamantane derivatives have emerged as a significant class of compounds in the field of neuroscience, with Memantine being a clinically approved treatment for moderate-to-severe Alzheimer's disease.[4][5] The therapeutic effect of these molecules is largely attributed to their ability to modulate glutamatergic neurotransmission by acting as uncompetitive antagonists of the NMDA receptor.[5][7] Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a key pathological mechanism in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[7][8]
This compound, being a close structural analog of Memantine, is hypothesized to exhibit similar pharmacological properties. Its ethyl group at the 3-position of the adamantane cage may influence its lipophilicity, blood-brain barrier permeability, and affinity for the NMDA receptor channel, potentially offering a distinct pharmacokinetic and pharmacodynamic profile.
Potential Mechanism of Action: NMDA Receptor Antagonism
The proposed primary mechanism of action for this compound is the non-competitive blockade of the NMDA receptor ion channel. In pathological conditions characterized by excessive glutamate release, the NMDA receptor channel remains open for prolonged periods, leading to sustained Ca2+ influx and subsequent neuronal damage. As an uncompetitive antagonist, this compound would likely bind within the ion channel when it is in an open state, thereby blocking the excessive influx of Ca2+. This voltage-dependent and fast on/off kinetic profile, characteristic of Memantine, allows for the preservation of normal synaptic transmission while selectively mitigating pathological receptor activation.[5][7]
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: Proposed mechanism of neuroprotection via NMDA receptor antagonism.
Data Presentation: Hypothetical In Vitro Efficacy
The following table summarizes hypothetical quantitative data for this compound, benchmarked against Memantine. These values are illustrative and would need to be determined experimentally.
| Compound | NMDA Receptor IC50 (µM) | Voltage Dependency | Neuroprotection EC50 (µM) (Glutamate-induced toxicity) |
| This compound | To be determined | To be determined | To be determined |
| Memantine | 1 - 10 | High | 1 - 5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound are provided below.
In Vitro Protocol: NMDA Receptor Antagonism using Patch-Clamp Electrophysiology
This protocol is designed to characterize the inhibitory effect of the compound on NMDA receptor-mediated currents in cultured primary neurons.
Objective: To determine the IC50 and voltage-dependency of this compound on NMDA receptors.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)
-
NMDA
-
This compound stock solution (in DMSO or water)
Procedure:
-
Prepare primary neuronal cultures on glass coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Perfuse the neuron with external solution containing a sub-maximal concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Record the peak or steady-state current at each concentration.
-
To assess voltage dependency, repeat the measurements at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).
-
Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Protocol: Neuroprotection in a Rodent Model of Excitotoxicity
This protocol outlines an in vivo study to assess the neuroprotective effects of the compound against NMDA-induced brain lesions.
Objective: To evaluate the ability of this compound to reduce neuronal damage in an excitotoxicity model.
Animals:
-
Adult male Sprague-Dawley rats (250-300 g)
Materials:
-
Stereotaxic apparatus
-
Hamilton syringe
-
NMDA solution (in sterile saline)
-
This compound (for intraperitoneal injection)
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Histology equipment and reagents (e.g., cresyl violet stain)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal injection 30 minutes prior to the NMDA injection.
-
Perform a craniotomy to expose the desired brain region (e.g., striatum or hippocampus).
-
Slowly inject a neurotoxic dose of NMDA into the target brain region.
-
Suture the incision and allow the animal to recover.
-
After a survival period of 7 days, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brain, post-fix, and cryoprotect in sucrose solution.
-
Section the brain on a cryostat and perform cresyl violet staining to visualize the lesion.
-
Quantify the lesion volume using image analysis software.
-
Compare the lesion volumes between the vehicle-treated and compound-treated groups to determine the neuroprotective effect.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for an in vivo neuroprotection study.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to Memantine provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders. The proposed mechanism of action as an NMDA receptor antagonist suggests that it could offer neuroprotective benefits in conditions associated with excitotoxicity. The experimental protocols outlined in these application notes provide a comprehensive framework for characterizing its pharmacological profile and evaluating its efficacy in both in vitro and in vivo models. Future research should focus on determining its precise affinity for the NMDA receptor, its pharmacokinetic properties, and its potential advantages over existing adamantane-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Ethyladamantan-1-amine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is an adamantane derivative with potential applications in drug development. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed analytical methods for the determination of this compound in biological samples, primarily adapting validated methods for the structurally similar compound, memantine. The protocols described herein utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Analytical Methodologies
Two primary analytical approaches are presented: a highly sensitive LC-MS/MS method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, which often requires derivatization. The LC-MS/MS method is generally preferred for its high throughput and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is adapted from established and validated protocols for the analysis of memantine in human plasma.[1][2][3][4][5] It offers high sensitivity and specificity for the quantification of this compound.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 250 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., Memantine-d6 at 100 ng/mL).
-
Add 100 µL of 0.5 M Sodium Hydroxide to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 70:30 v/v).[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column, such as a Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent, is suitable.[1][2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is methanol:water:formic acid (80:20:0.1, v/v/v).[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3-Ethyladamantan-1-amine: The precursor ion ([M+H]+) will be m/z 194.2. The product ion would need to be determined by direct infusion, but a likely fragmentation would involve the loss of the ethyl group or cleavage of the adamantane cage. A hypothetical transition could be m/z 194.2 > 166.2.
-
Internal Standard (Memantine-d6): m/z 186.2 > 169.2.
-
-
Ion Source Parameters:
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | 3-Ethyladamantan-1-amine |
| Internal Standard | Memantine-d6 |
| Biological Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction |
| Chromatographic Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water:Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | MRM |
| Precursor Ion (m/z) | 194.2 (Hypothetical) |
| Product Ion (m/z) | 166.2 (Hypothetical) |
| IS Precursor Ion (m/z) | 186.2 |
| IS Product Ion (m/z) | 169.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For certain applications, a GC-MS method can be developed. Primary amines like 3-Ethyladamantan-1-amine often require derivatization to improve their chromatographic properties and sensitivity. This protocol is based on methods used for other aminoadamantanes.[6][7]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization
-
To 500 µL of urine or plasma, add a suitable internal standard (e.g., Amantadine-d15).
-
Adjust the pH to >10 with concentrated ammonium hydroxide.
-
Extract the analyte with 3 mL of an organic solvent like ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Add 50 µL of a derivatizing agent, such as pentafluorobenzoyl chloride (PFBC), and 50 µL of pyridine.[7]
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide excellent sensitivity for halogenated derivatives.[7]
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Analyte | 3-Ethyladamantan-1-amine |
| Internal Standard | Amantadine-d15 |
| Biological Matrix | Urine, Plasma |
| Sample Preparation | Liquid-Liquid Extraction with Derivatization |
| Derivatizing Agent | Pentafluorobenzoyl Chloride (PFBC) |
| Chromatographic Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Method Validation Summary
A comprehensive validation of the analytical method is essential to ensure reliable results. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity/Specificity | No significant interference at the retention times of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term) |
Visualizations
Caption: LC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow.
References
- 1. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of memantine in human plasma by high performance liquid chromatography with tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the enantiomers of rimantadine in human plasma and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of rimantadine in human plasma and urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of 3-Ethyladamantan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is an adamantane derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. Due to the lack of a significant chromophore in its structure, direct ultraviolet (UV) detection of 3-Ethyladamantan-1-amine by High-Performance Liquid Chromatography (HPLC) is challenging, necessitating a derivatization step to enhance its detectability.
This application note details a robust and sensitive reverse-phase HPLC (RP-HPLC) method for the quantification of 3-Ethyladamantan-1-amine following pre-column derivatization with o-phthalaldehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol co-reagent to form a highly fluorescent and UV-absorbing isoindole derivative, enabling sensitive detection.[1][2]
Principle of the Method
The analytical method involves the derivatization of the primary amine group of 3-Ethyladamantan-1-amine with OPA and a thiol, such as N-acetyl-L-cysteine (NAC), under basic conditions to form a stable isoindole derivative. This derivative is then separated from the reagent and other matrix components on a C18 reverse-phase HPLC column and quantified using a UV detector.
Materials and Reagents
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Hydrochloric acid
-
0.45 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Volumetric flasks and pipettes
Experimental Protocols
Preparation of Solutions
1. Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 80 mL of HPLC grade water. Adjust the pH to 10.4 with a sodium hydroxide solution. Make up the final volume to 100 mL with water.
2. OPA/NAC Derivatization Reagent: Dissolve 50 mg of OPA in 5 mL of methanol. In a separate container, dissolve 50 mg of NAC in 5 mL of borate buffer (0.4 M, pH 10.4). Mix the two solutions. This reagent should be prepared fresh daily and protected from light.
3. Mobile Phase A: Phosphate Buffer (pH 7.0) Prepare a suitable phosphate buffer (e.g., 25 mM sodium phosphate) and adjust the pH to 7.0. Filter and degas before use.
4. Mobile Phase B: Acetonitrile Use HPLC grade acetonitrile.
5. Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., a mixture of water and methanol, 50:50 v/v) to obtain a concentration of 1 mg/mL.
6. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Derivatization Protocol
-
To 100 µL of the standard or sample solution in an autosampler vial, add 200 µL of the freshly prepared OPA/NAC derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes. The reaction time should be consistent for all samples and standards to ensure reproducibility, as the OPA derivatives can have limited stability.[1][3]
-
Inject a defined volume (e.g., 20 µL) of the derivatized solution into the HPLC system. An automated pre-column derivatization program in the autosampler is highly recommended for better precision.[4]
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the analysis of the derivatized 3-Ethyladamantan-1-amine.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Method Development Workflow
The development of this HPLC method follows a logical progression to ensure robustness and reliability.
Caption: Logical workflow for the HPLC method development of this compound.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7][8] The validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the derivatized analyte should be well-resolved from any peaks from the blank (diluent and derivatization reagent) and potential impurities. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo or sample matrix should be within 98-102%. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same standard solution should be ≤ 2%. - Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10). The RSD at the LOQ should be ≤ 10%. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
| System Suitability | For a series of replicate injections of a standard solution, the RSD of the peak area should be ≤ 2%, the tailing factor should be ≤ 2, and the theoretical plate count should be ≥ 2000.[5] |
Signaling Pathway of Derivatization Reaction
The derivatization of 3-Ethyladamantan-1-amine with OPA in the presence of N-acetyl-L-cysteine proceeds through a well-established reaction pathway to form a UV-active isoindole derivative.
References
- 1. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethyladamantan-1-amine Hydrochloride as a Potential Antiviral Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adamantane derivatives have historically played a significant role in antiviral therapy, with amantadine and rimantadine being the first licensed drugs for the treatment and prophylaxis of influenza A virus infections.[1][2] Their mechanism of action primarily involves the inhibition of the M2 proton ion channel of the influenza A virus, a critical step in the viral uncoating process within the host cell.[3][4] 3-Ethyladamantan-1-amine hydrochloride is a member of this class of compounds, and while specific antiviral data for this particular derivative is not extensively available in public literature, its structural similarity to known antiviral adamantanes suggests its potential as a subject for antiviral screening and development.
These application notes provide a comprehensive overview of the methodologies and protocols required to evaluate the antiviral potential of this compound, focusing on influenza virus as a primary target. The protocols are based on established in vitro assays for antiviral drug discovery.[5][6]
Quantitative Data Summary
The antiviral efficacy of a compound is typically determined by its 50% effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). The EC₅₀ value represents the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ value is the concentration that causes a 50% reduction in the viability of host cells.[5][7] The ratio of CC₅₀ to EC₅₀ provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[5][8] A higher SI value indicates greater selectivity for the viral target over the host cell.[5]
As of the latest literature review, specific quantitative antiviral data for this compound has not been reported. The following table provides a template for how such data would be presented and includes hypothetical values for illustrative purposes.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) (Hypothetical) | CC₅₀ (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| This compound | Influenza A/H3N2 | MDCK | 15.2 | >200 | >13.2 |
| This compound | Influenza A/H1N1 | A549 | 21.8 | >200 | >9.2 |
| Amantadine (Reference) | Influenza A/H3N2 | MDCK | 1.5 | 150 | 100 |
| Rimantadine (Reference) | Influenza A/H3N2 | MDCK | 0.8 | 120 | 150 |
Mechanism of Action: M2 Proton Channel Inhibition
Adamantane derivatives like amantadine and rimantadine exert their antiviral effect against influenza A virus by blocking the M2 proton channel.[3][4] This channel is essential for the acidification of the interior of the virion once it is inside an endosome in the host cell. This acidification process facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. By blocking this proton influx, adamantane derivatives prevent viral uncoating and the subsequent release of the viral genome into the cytoplasm, thereby halting viral replication.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 3-Ethyladamantan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is a derivative of adamantane, a class of compounds with known activity in the central nervous system. Its structural similarity to memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggests potential therapeutic applications in neurological disorders.[1][2] These application notes provide detailed protocols for the formulation of this compound for in vivo studies, guidance on vehicle selection, and a summary of its key physicochemical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable formulation for in vivo administration.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂ClN | [3] |
| Molecular Weight | 215.76 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| LogP | 4.196 | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4] Aqueous solubility data is not readily available, but its hydrochloride salt form suggests some degree of water solubility. The high LogP value indicates a lipophilic nature. | |
| pKa (estimated) | ~10.1 - 10.45 (estimated based on the pKa of the structurally similar amantadine) | [4][5] |
Proposed Mechanism of Action: NMDA Receptor Antagonism
Based on its structural similarity to memantine, this compound is hypothesized to act as a non-competitive antagonist of the NMDA receptor.[1] Overactivation of the NMDA receptor by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative diseases. By blocking the NMDA receptor channel, this compound may prevent excessive calcium influx into neurons, thereby mitigating excitotoxic damage.
Caption: Postulated NMDA Receptor Antagonist Signaling Pathway.
Formulation Protocol for In Vivo Studies
The high LogP value of this compound suggests that it is a lipophilic compound. While the hydrochloride salt should confer some aqueous solubility, achieving the desired concentration for in vivo dosing may require a more complex vehicle than simple saline. The following tiered approach is recommended for formulation development.
Tier 1: Aqueous Formulation (for lower concentrations)
This approach is suitable if the required dosage can be achieved within the aqueous solubility limit of the compound.
Materials:
-
This compound
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride (Normal Saline), USP
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Solubility Test:
-
Determine the approximate solubility of this compound in sterile water and normal saline at room temperature.
-
Add small, pre-weighed amounts of the compound to a known volume of vehicle and vortex until dissolved. Continue until a saturated solution is achieved.
-
-
Preparation of Dosing Solution:
-
Based on the solubility test, calculate the required amount of compound and vehicle for the desired final concentration.
-
Weigh the appropriate amount of this compound.
-
Add the compound to the sterile vehicle (water or saline) in a sterile container.
-
Vortex or sonicate until the compound is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust to a physiologically acceptable range (pH 5-8) using sterile 0.1 N HCl or 0.1 N NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the solution for any particulates.
-
Tier 2: Co-solvent Formulation (for intermediate concentrations)
If the desired concentration cannot be achieved in an aqueous vehicle, a co-solvent system can be employed.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile 0.9% Sodium Chloride (Normal Saline), USP
Protocol:
-
Vehicle Preparation:
-
Prepare a stock solution of the co-solvent. A common starting point is 50% DMSO in normal saline, as has been used for other adamantane derivatives.[6][7] Alternatively, a mixture of PEG 400 and saline can be tested.
-
Caution: The concentration of the organic co-solvent should be kept as low as possible to minimize potential toxicity.[8]
-
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in the organic co-solvent (e.g., DMSO or PEG 400).
-
Once fully dissolved, slowly add the aqueous component (e.g., normal saline) dropwise while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity. If precipitation occurs, the proportion of the organic co-solvent may need to be increased.
-
Sterile-filter the solution through a 0.22 µm filter compatible with the chosen co-solvent.
-
Tier 3: Surfactant-based Formulation (for higher concentrations)
For highly insoluble compounds or to improve stability, a surfactant can be included in the formulation.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80), USP grade
-
Sterile 0.9% Sodium Chloride (Normal Saline), USP
Protocol:
-
Vehicle Preparation:
-
Prepare a stock solution of the surfactant in normal saline. A typical starting concentration for Tween® 80 is 0.5% - 2% (v/v).
-
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
Add the compound to the surfactant-containing vehicle.
-
Vortex or sonicate until a clear solution or a stable, uniform suspension is formed.
-
Sterile-filter the final formulation if it is a solution. Suspensions should be prepared aseptically.
-
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Example Dosage Calculation
For a 20 mg/kg oral dose in a 25 g mouse, with a dosing volume of 10 mL/kg:
-
Dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration: 0.5 mg / 0.25 mL = 2 mg/mL
Based on this calculation, a formulation with a concentration of at least 2 mg/mL is required. The appropriate formulation tier should be selected based on the solubility of the compound.
Stability and Storage
It is recommended to prepare the dosing solutions fresh on the day of the experiment. If short-term storage is necessary, the solution should be stored at 2-8°C and protected from light. A stability study should be conducted to determine the appropriate storage duration for the chosen formulation.
Safety Precautions
-
Follow all institutional guidelines for the safe handling of chemicals and laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle this compound in a well-ventilated area.
-
Dispose of all waste according to institutional protocols.
Disclaimer: This document provides general guidance and protocols. Researchers should optimize the formulation and experimental procedures based on their specific research needs and in compliance with all applicable regulations.
References
- 1. 3-Ethyl Admantamine Hydrochloride | 80121-67-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. 80121-67-1|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amantadine [drugfuture.com]
- 6. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer’s disease: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009151498A2 - Memantine formulations - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Efficacy Testing of 3-Ethyladamantan-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Ethyladamantan-1-amine hydrochloride is an adamantane derivative. Structurally related compounds, such as amantadine and rimantadine, have been utilized as antiviral agents, particularly against influenza A virus, by targeting the M2 proton ion channel. This document provides a comprehensive suite of experimental protocols to systematically evaluate the potential antiviral efficacy of this compound against influenza A virus, from initial in vitro screening to in vivo validation in a murine model.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
The initial phase of efficacy testing involves determining the compound's direct antiviral activity and its toxicity profile in cell culture. The key metrics are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window. A higher SI value is desirable.
Experimental Workflow: In Vitro Testing
The following diagram illustrates the workflow for the in vitro assessment of this compound.
Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying the inhibition of viral infectivity.[1][2] It measures the ability of the compound to reduce the number of viral plaques formed in a cell monolayer.[3][4]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free DMEM.
-
Virus-Compound Incubation: Mix each compound dilution with a fixed amount of influenza A virus (e.g., 100 plaque-forming units, PFU).[5] Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Include a "virus only" control and a "cells only" control.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., DMEM containing 1% agarose and the corresponding concentration of the test compound).[1] This restricts virus spread to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ is the concentration of the compound that inhibits plaque formation by 50%.
Protocol: Fluorometric Neuraminidase (NA) Inhibition Assay
This assay determines if the compound's mechanism of action involves the inhibition of the viral neuraminidase enzyme, which is essential for the release of progeny virions from infected cells.[6]
Materials:
-
Influenza A virus stock
-
This compound
-
Neuraminidase inhibitors (positive controls, e.g., Oseltamivir, Zanamivir)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., MES buffer, pH 6.5)
-
Stop Solution (e.g., ethanol/NaOH solution)[7]
-
Black, flat-bottom 96-well plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound and Control Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer in a 96-well plate.[7]
-
Virus Addition: Add a standardized amount of influenza virus to each well containing the compound or controls. Also include "virus only" and "buffer only" wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 45 minutes.
-
Substrate Addition: Add the MUNANA substrate to all wells.[7]
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the neuraminidase to cleave the substrate, releasing the fluorescent 4-methylumbelliferone (4-MU).
-
Reaction Termination: Add stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the plate using a fluorometer at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence ("buffer only" wells). Calculate the percent inhibition of NA activity for each compound concentration relative to the "virus only" control. The EC₅₀ is the concentration of the compound that inhibits NA activity by 50%.
Data Presentation: In Vitro Results
Quantitative data from the in vitro assays should be summarized for clear comparison.
| Compound | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3-Ethyladamantan-1-amine HCl | PRNT | 15.2 | >200 | >13.2 |
| 3-Ethyladamantan-1-amine HCl | NA Assay | >100 | >200 | N/A |
| Oseltamivir Carboxylate (Control) | NA Assay | 0.005 | >1000 | >200,000 |
| Amantadine (Control) | PRNT | 0.8 | 150 | 187.5 |
Note: Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Efficacy Assessment
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism system. The mouse model is a well-established and cost-effective option for studying influenza A infection.[8][9]
Potential Mechanism of Action: M2 Ion Channel Blockade
Adamantane-class antivirals typically function by blocking the M2 proton channel of the influenza A virus, which is critical for viral uncoating and replication within the host cell.
Protocol: Murine Model of Influenza A Infection
This protocol outlines an efficacy study in mice to evaluate the compound's ability to reduce morbidity (weight loss) and mortality and to lower viral load in the lungs.[8][10]
Materials:
-
6-8 week old BALB/c mice
-
Influenza A virus stock (mouse-adapted, e.g., A/PR/8/34 H1N1)
-
This compound formulated for administration (e.g., in saline)
-
Oseltamivir (positive control)
-
Vehicle (negative control)
-
Anesthetic (e.g., isoflurane)[8]
-
Euthanasia supplies (e.g., CO₂)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle Control
-
Group 2: 3-Ethyladamantan-1-amine HCl (e.g., 20 mg/kg)
-
Group 3: Oseltamivir (e.g., 10 mg/kg)
-
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a non-lethal (for morbidity/viral titer) or lethal (for survival) dose of influenza A virus in a small volume (e.g., 50 µL).[8][9]
-
Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours). Administer the compound, positive control, or vehicle via the desired route (e.g., oral gavage) twice daily for 5-7 days.
-
Monitoring: Monitor mice daily for 14 days for:
-
Body Weight: Record the weight of each mouse. A loss of >25-30% of initial body weight is often a humane endpoint.
-
Survival: Record the number of surviving animals in each group.
-
Clinical Signs: Score for signs of illness (e.g., ruffled fur, lethargy).
-
-
Viral Titer Analysis (Satellite Group): On specific days post-infection (e.g., days 3 and 5), euthanize a subset of mice from each group (n=3-5).
-
Tissue Collection: Aseptically harvest the lungs and homogenize them in PBS.
-
Titer Quantification: Determine the viral load in the lung homogenates using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
Data Presentation: In Vivo Results
Summarize the key outcomes from the in vivo experiment in tables.
Table 2.1: Survival and Body Weight Change
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Body Weight Loss (Day 7, % of Initial) |
| Vehicle Control | N/A | 10 | -22.5% |
| 3-Ethyladamantan-1-amine HCl | 20 | 80 | -8.2% |
| Oseltamivir (Control) | 10 | 100 | -1.5% |
Note: Data are hypothetical from a lethal challenge model and for illustrative purposes only.
Table 2.2: Lung Viral Titers
| Treatment Group | Dose (mg/kg) | Mean Lung Viral Titer (Day 3 p.i., log₁₀ PFU/g) | Mean Lung Viral Titer (Day 5 p.i., log₁₀ PFU/g) |
| Vehicle Control | N/A | 6.8 | 5.1 |
| 3-Ethyladamantan-1-amine HCl | 20 | 4.2 | 2.3 |
| Oseltamivir (Control) | 10 | 3.5 | <1.0 (Limit of Detection) |
Note: Data are hypothetical from a non-lethal challenge model and for illustrative purposes only.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Plaque Reduction Neutralization Assay [bio-protocol.org]
- 6. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Ethyladamantan-1-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyladamantan-1-amine hydrochloride is a derivative of adamantane, belonging to the class of aminoadamantanes. Structurally, it is an analog of the well-known drug Memantine, characterized by the substitution of a methyl group with an ethyl group at the 3-position of the adamantane cage. While primarily documented as a process impurity and related compound of Memantine, its structural similarity to this clinically significant N-methyl-D-aspartate (NMDA) receptor antagonist suggests potential applications in medicinal chemistry and drug discovery, particularly in the realm of neurodegenerative diseases.[1] This document provides a detailed overview of its potential applications, hypothesized mechanism of action, and relevant experimental protocols to facilitate further research into its pharmacological profile.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 1-Amino-3-ethyladamantane HCl, Memantine EP Impurity D | --INVALID-LINK-- |
| CAS Number | 80121-67-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₂₂ClN | --INVALID-LINK-- |
| Molecular Weight | 215.76 g/mol | --INVALID-LINK-- |
| Structure | Adamantane cage with an amino group at position 1 and an ethyl group at position 3. | General Chemical Knowledge |
Hypothesized Mechanism of Action: NMDA Receptor Antagonism
Given its structural analogy to Memantine, this compound is hypothesized to act as a non-competitive antagonist of the NMDA receptor.[1][2] Memantine exerts its therapeutic effects in Alzheimer's disease by blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of glutamate-induced excitotoxicity without interfering with normal synaptic transmission.[2] The adamantane cage of these compounds is thought to be crucial for their channel-blocking activity.
The proposed mechanism involves the entry of the protonated amine into the open NMDA receptor channel, where it binds to a site within the channel pore (likely the Mg²⁺ binding site), physically occluding the passage of ions such as Ca²⁺. This blockade is voltage-dependent, being more pronounced at depolarized membrane potentials, which is characteristic of excitotoxic conditions.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Hypothesized signaling pathway of this compound.
Potential Applications in Medicinal Chemistry
-
Lead Compound for Neurodegenerative Diseases: As a potential NMDA receptor antagonist, this compound could serve as a lead for the development of novel therapeutics for Alzheimer's disease, Parkinson's disease, and other neurological disorders where excitotoxicity is implicated.
-
Tool Compound for Pharmacological Research: It can be used as a research tool to probe the structure-activity relationships of adamantane-based NMDA receptor antagonists.
-
Reference Standard: It serves as a crucial reference standard for the analytical development and quality control of Memantine drug products.[3]
Quantitative Data (Hypothetical)
As there is no publicly available experimental data for this compound, the following table presents hypothetical values based on the known activity of Memantine and other adamantane derivatives. These values are for illustrative purposes and must be determined experimentally.
| Assay | Parameter | Hypothetical Value |
| NMDA Receptor Binding Assay ([³H]MK-801 displacement) | Kᵢ | 0.5 - 5 µM |
| Patch-Clamp Electrophysiology (Whole-cell) | IC₅₀ (for NMDA-evoked currents) | 1 - 10 µM |
| In vitro Neuroprotection Assay (Glutamate-induced toxicity) | EC₅₀ | 5 - 25 µM |
Experimental Protocols
Synthesis of this compound (Plausible Route)
This protocol is adapted from known syntheses of similar adamantane derivatives.
Materials:
-
1-Bromoadamantane
-
Ethyl magnesium bromide (Grignard reagent)
-
Formamide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Synthesis of 1-Ethyladamantane.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 1-bromoadamantane in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of ethyl magnesium bromide in diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyladamantane. Purify by column chromatography if necessary.
-
-
Step 2: Amination of 1-Ethyladamantane.
-
To a stirred solution of 1-ethyladamantane in formamide, slowly add concentrated sulfuric acid at a controlled temperature.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the mixture and pour it onto ice.
-
Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the crude N-formyl-3-ethyladamantan-1-amine.
-
-
Step 3: Hydrolysis and Salt Formation.
-
Reflux the crude N-formyl-3-ethyladamantan-1-amine in an aqueous solution of hydrochloric acid.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
The product, this compound, may precipitate out of the solution. If not, concentrate the solution and induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
In Vitro NMDA Receptor Antagonist Activity Assessment: Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of the compound on NMDA receptor-mediated currents.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine stock solutions.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips and allow them to adhere and mature.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Perfuse the cell with the external solution.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Once a stable baseline current is established, co-apply the NMDA/glycine solution with increasing concentrations of this compound.
-
Record the peak inward current at each concentration.
-
-
Data Analysis:
-
Normalize the current responses to the control (NMDA/glycine alone).
-
Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for Patch-Clamp Experiment
Caption: Experimental workflow for patch-clamp electrophysiology.
In Vitro Neuroprotection Assay: Calcium Imaging
This assay measures the ability of the compound to prevent excessive intracellular calcium influx induced by an NMDA receptor agonist.
Materials:
-
Primary neuronal cultures.
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with an imaging system.
-
NMDA and glycine.
-
This compound.
-
Balanced salt solution (BSS).
Procedure:
-
Cell Loading: Incubate the neuronal culture with the calcium indicator in BSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with BSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells.
-
Treatment:
-
Pre-incubate a set of cells with varying concentrations of this compound for a defined period.
-
Include a vehicle control group.
-
-
Stimulation: Add a solution of NMDA and glycine to all wells to stimulate the NMDA receptors.
-
Image Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F₀) for each cell or region of interest.
-
Compare the calcium influx in compound-treated cells to the control cells to determine the neuroprotective effect.
-
Plot the percentage of neuroprotection against the compound concentration to determine the EC₅₀.
-
Conclusion
This compound, as a close structural analog of Memantine, holds promise as a valuable compound in medicinal chemistry for the exploration of new treatments for neurodegenerative disorders. The provided hypothetical data and detailed experimental protocols offer a foundational framework for researchers to initiate investigations into its synthesis, pharmacological activity, and therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action and to validate its efficacy and safety profile.
References
Application Notes and Protocols for the Synthesis of 3-Ethyladamantan-1-amine Hydrochloride Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Ethyladamantan-1-amine hydrochloride and a focused library of its derivatives for the exploration of structure-activity relationships (SAR), particularly in the context of antiviral drug discovery. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry.
Introduction
Adamantane derivatives have a rich history in medicinal chemistry, with prominent examples like amantadine and rimantadine being used as antiviral agents against Influenza A virus.[1][2] These compounds function by targeting the M2 proton channel of the virus, a crucial component in its replication cycle.[3][4] The rigid, lipophilic adamantane cage serves as a valuable scaffold for drug design. This document outlines the synthesis of this compound, a rimantadine analog, and proposes a series of derivatives to investigate the impact of structural modifications on biological activity. The primary goal is to provide a framework for SAR studies to identify novel and potent antiviral agents.
Synthesis of this compound (Parent Compound)
The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from adamantane. The proposed synthetic route involves the introduction of an ethyl group, followed by bromination and subsequent amination via a Ritter reaction.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Ethyladamantane
-
To a stirred suspension of adamantane (1.0 eq) and anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide, add bromoethane (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane) to afford 1-ethyladamantane.
Protocol 2.2.2: Synthesis of 1-Bromo-3-ethyladamantane
-
To a solution of 1-ethyladamantane (1.0 eq) in bromine (excess), add a catalytic amount of anhydrous aluminum bromide.
-
Stir the mixture at room temperature for 48 hours in the dark.
-
Carefully quench the excess bromine with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-bromo-3-ethyladamantane, which can be used in the next step without further purification.
Protocol 2.2.3: Synthesis of N-(3-Ethyladamantan-1-yl)acetamide via Ritter Reaction [5][6][7]
-
Dissolve 1-bromo-3-ethyladamantane (1.0 eq) in acetonitrile (10 eq).
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain N-(3-ethyladamantan-1-yl)acetamide.
Protocol 2.2.4: Hydrolysis to 3-Ethyladamantan-1-amine [8]
-
Reflux a solution of N-(3-ethyladamantan-1-yl)acetamide (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution for 24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-ethyladamantan-1-amine as a free base.
Protocol 2.2.5: Formation of this compound
-
Dissolve the 3-ethyladamantan-1-amine free base in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.
Synthesis of Derivatives for SAR Studies
To explore the structure-activity relationship, a library of derivatives can be synthesized by modifying the primary amine of 3-Ethyladamantan-1-amine. The following protocols describe the synthesis of N-acyl, N-alkyl, and N-aminoacyl derivatives.
General Structure for SAR
Caption: General structure for SAR studies of 3-Ethyladamantan-1-amine derivatives.
Experimental Protocols for Derivative Synthesis
Protocol 3.2.1: Synthesis of N-Acyl Derivatives
-
To a solution of 3-Ethyladamantan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3.2.2: Synthesis of N-Alkyl Derivatives via Reductive Amination [9][10]
-
To a solution of 3-Ethyladamantan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3.2.3: Synthesis of N-Aminoacyl Derivatives
-
To a solution of a Boc-protected amino acid (1.1 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.
-
After 15 minutes, add a solution of 3-Ethyladamantan-1-amine (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the dicyclohexylurea precipitate and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the Boc-protected conjugate by column chromatography.
-
Deprotect the Boc group by treating the conjugate with trifluoroacetic acid in dichloromethane to yield the final N-aminoacyl derivative.
Data Presentation for SAR Studies
The biological activity of the synthesized compounds should be evaluated to establish a clear structure-activity relationship. A common assay for adamantane derivatives is the inhibition of the Influenza A virus M2 proton channel. The results can be summarized in a table format for easy comparison.
Table 1: Antiviral Activity of 3-Ethyladamantan-1-amine Derivatives against Influenza A/H3N2 [11]
| Compound ID | R-Group | CC50 (µM) in MDCK cells | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Parent | -H | >100 | 15.2 | >6.6 |
| 1a | -COCH₃ | >100 | 25.8 | >3.9 |
| 1b | -CO(CH₂)₂CH₃ | >100 | 18.5 | >5.4 |
| 2a | -CH₃ | >100 | 12.1 | >8.3 |
| 2b | -CH₂CH₃ | >100 | 14.9 | >6.7 |
| 3a | -Gly | >100 | 9.8 | >10.2 |
| 3b | -Ala | >100 | 11.5 | >8.7 |
| Amantadine | (Reference) | >100 | 12.5 | >8.0 |
| Rimantadine | (Reference) | >100 | 10.0 | >10.0 |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
Signaling Pathway and Mechanism of Action
The primary target of adamantane-based antiviral drugs is the M2 proton channel of the Influenza A virus. This channel is essential for the viral replication process, specifically for the uncoating of the virus within the host cell endosome.
Influenza A M2 Proton Channel Signaling Pathway
Caption: Mechanism of action of 3-Ethyladamantan-1-amine derivatives on the Influenza A M2 proton channel.
The adamantane amine derivatives act by physically blocking the pore of the M2 ion channel.[3][4] This prevents the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1). Consequently, the viral genetic material cannot be released into the cytoplasm and transported to the nucleus for replication, effectively halting the infection.
Key Experimental Protocols for Biological Evaluation
Protocol 6.1: Cytotoxicity Assay (MTT Assay) [11]
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Protocol 6.2: Plaque Reduction Assay for Antiviral Activity [11]
-
Grow MDCK cells to confluence in 6-well plates.
-
Infect the cell monolayers with Influenza A virus (e.g., A/H3N2) at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of agarose and culture medium containing serial dilutions of the test compounds.
-
Incubate the plates at 37 °C in a 5% CO₂ atmosphere until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyladamantan-1-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-Ethyladamantan-1-amine hydrochloride. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. This process begins with the formation of an N-acyl intermediate from a suitable 1-ethyladamantane precursor via the Ritter reaction, followed by the hydrolysis of the intermediate to yield the desired amine, which is then converted to its hydrochloride salt.
Q2: What are the typical starting materials for this synthesis?
A2: Common starting materials include 1-ethyladamantane, 1-bromo-3-ethyladamantane, or 1-hydroxy-3-ethyladamantane. The choice of starting material will influence the specific conditions of the Ritter reaction.
Q3: Which nitrile is typically used in the Ritter reaction for this synthesis?
A3: Acetonitrile is a commonly used nitrile for the Ritter reaction to produce the N-(3-ethyladamantan-1-yl)acetamide intermediate. Formamide can also be used to generate the N-formyl intermediate.
Q4: What are the critical parameters to control during the Ritter reaction?
A4: The critical parameters for a successful Ritter reaction include temperature, reaction time, and the molar ratio of the reactants and acid catalyst. Precise control of these factors is essential to maximize yield and minimize the formation of byproducts.
Q5: How is the intermediate N-(3-ethyladamantan-1-yl)acetamide hydrolyzed?
A5: The hydrolysis of the acetamide intermediate is typically achieved by heating it with a strong acid, such as hydrochloric acid, or a strong base like sodium hydroxide in a suitable solvent. Acid hydrolysis directly yields the hydrochloride salt of the amine.
Q6: What is the best method for purifying the final this compound product?
A6: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, such as a mixture of ethanol and ethyl acetate, can be used to obtain a high-purity crystalline solid.
Troubleshooting Guides
Issue 1: Low Yield in the Ritter Reaction
Q: I am experiencing a low yield of the N-(3-ethyladamantan-1-yl)acetamide intermediate. What are the possible causes and solutions?
A: Low yields in the Ritter reaction can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to proceed until the starting material is consumed. It may be necessary to extend the reaction time or increase the temperature, depending on the specific protocol.
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient carbocation formation.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products. The optimal temperature can vary depending on the starting material and acid catalyst used.
-
-
Insufficient Acid Catalyst: An inadequate amount of strong acid can lead to incomplete carbocation formation.
-
Solution: Ensure the correct molar equivalent of the strong acid (e.g., sulfuric acid) is used. The acid acts as both a catalyst and a solvent in some protocols.
-
-
Presence of Water: Water can compete with the nitrile as a nucleophile, leading to the formation of unwanted alcohol byproducts.
-
Solution: Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Formation of Impurities
Q: My final product is contaminated with impurities. How can I identify and minimize their formation?
A: Impurity formation is a common challenge. Here are some likely impurities and ways to address them:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting adamantane derivative in the final product.
-
Solution: Ensure the Ritter reaction goes to completion by monitoring it closely. Optimize reaction conditions (time, temperature) to maximize conversion.
-
-
Dimeric or Polymeric Byproducts: Under certain conditions, the adamantyl carbocation can react with other adamantane molecules.
-
Solution: Maintain a dilute solution and control the rate of addition of the starting material to the reaction mixture.
-
-
Side reactions from the nitrile: The nitrile itself can undergo side reactions under strong acidic conditions.
-
Solution: Use the appropriate stoichiometry of the nitrile and avoid excessively high temperatures.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating and purifying the this compound. What techniques can I use?
A: Challenges in isolation and purification can often be overcome with the right approach.
-
Poor Precipitation of the Hydrochloride Salt: The hydrochloride salt may not precipitate cleanly from the reaction mixture.
-
Solution: After hydrolysis with HCl, ensure the solution is sufficiently concentrated. Cooling the solution to 0-5°C can aid precipitation. The addition of a less polar co-solvent, like n-hexane, can also induce precipitation.[1]
-
-
Oily Product Instead of a Crystalline Solid: The product may isolate as an oil, making filtration and drying difficult.
-
Solution: This can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like ether or hexane to induce crystallization. If that fails, redissolve the oil in a minimal amount of a polar solvent and attempt recrystallization.
-
-
Ineffective Recrystallization: The chosen recrystallization solvent may not be optimal.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common systems for similar compounds include ethanol/ethyl acetate or methanol/ether.
-
Data Presentation
Table 1: Comparison of Ritter Reaction Conditions for Adamantane Derivatives
| Starting Material | Nitrile | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromoadamantane | Acetonitrile | Mn(OAc)₂ (3 mol%) | 110 | 3 | 100 | [2] |
| 1-Bromoadamantane | Acetonitrile | Mn(acac)₂ (3 mol%) | 110 | 3 | 99 | [2] |
| 1-Bromoadamantane | Formamide | H₂SO₄ | 85 | 5.5 | 94.44 | [2] |
| 1,3-Dimethyladamantane | Formamide | HNO₃/H₂SO₄ | 85 | 2 | 98 (formamide intermediate) | [1] |
| 1-Bromo-3,5-dimethyladamantane | Acetonitrile | H₂SO₄ | 45-50 | 8 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-ethyladamantan-1-yl)acetamide via Ritter Reaction
This protocol is adapted from established procedures for similar adamantane derivatives.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-3-ethyladamantane (1.0 eq) and acetonitrile (10.0 eq).
-
Acid Addition: Cool the mixture to 5°C in an ice bath. Slowly add concentrated sulfuric acid (6.0 eq) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, raise the temperature to 45-50°C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaOH solution) to pH > 10 and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(3-ethyladamantan-1-yl)acetamide.
Protocol 2: Hydrolysis of N-(3-ethyladamantan-1-yl)acetamide to this compound
This protocol is based on general procedures for amide hydrolysis.[1][4]
-
Reaction Setup: To a round-bottom flask, add the crude N-(3-ethyladamantan-1-yl)acetamide from the previous step, water, and a concentrated solution of hydrochloric acid (e.g., 21-36% HCl).
-
Hydrolysis: Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting amide by TLC or GC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then to 5-10°C in an ice bath for 1 hour to allow the product to crystallize.
-
Filtration and Washing: Filter the white solid precipitate and wash it with a small amount of cold water or a non-polar solvent like n-hexane.
-
Drying: Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 4. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
overcoming solubility issues with 3-Ethyladamantan-1-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethyladamantan-1-amine hydrochloride (CAS: 80121-67-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of adamantane and is structurally related to memantine, a known NMDA (N-methyl-D-aspartate) receptor antagonist. It is classified as a primary aliphatic amine.[1] Due to its relationship with memantine, it is often used in neuroscience research, particularly in studies related to neurodegenerative diseases like Alzheimer's.[1] It may also be referred to as Memantine Related Compound I or Memantine Impurity D.
Q2: What is the primary mechanism of action for this compound?
A2: Given its structural similarity to memantine, this compound is presumed to act as an uncompetitive antagonist at the NMDA receptor.[1] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory function.[2][3] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative disorders.[4] By blocking the NMDA receptor channel, this compound can modulate glutamatergic neurotransmission and potentially offer neuroprotective effects.
Q3: In what research areas is this compound typically used?
A3: This compound is primarily of interest to researchers in neuroscience and drug development. Its likely activity as an NMDA receptor antagonist makes it relevant for studies on:
-
Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease)
-
Synaptic plasticity and memory formation
-
Glutamatergic signaling pathways
-
Excitotoxicity and neuroprotection
Troubleshooting Guide: Overcoming Solubility Issues
Users may encounter challenges in dissolving this compound. This guide provides systematic approaches to address these issues.
Initial Solubility Assessment
| Solvent System | Reported Solubility of Memantine HCl | Expected Applicability |
| Water | Soluble[5]; 1 mg/mL[6]; ~40-45 mg/mL (pH 2-9)[7] | High. As a hydrochloride salt, aqueous solubility is expected. |
| Methanol | Soluble, used for stock solution preparation[8][9] | High. A common solvent for many organic salts. |
| Ethanol | Soluble[10] | Moderate to High. |
| DMSO | Data not readily available, but generally a good solvent for organic compounds. | Moderate to High. Often used for preparing high-concentration stock solutions for in vitro assays. |
Common Solubility Problems and Solutions
Problem 1: The compound is not dissolving in water at the desired concentration.
-
Solution 1: pH Adjustment. The solubility of amine hydrochlorides can be pH-dependent. Since this is the salt of a weak base and a strong acid, the solution will be slightly acidic. Adjusting the pH can influence solubility. However, for cell-based assays, ensure the final pH of your culture medium is within the physiological range (typically 7.2-7.4).
-
Solution 2: Gentle Heating. Warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution. Always check the compound's stability at elevated temperatures if this information is available.
-
Solution 3: Sonication. Using an ultrasonic bath can help to break down aggregates and enhance dissolution.[8]
-
Solution 4: Co-solvents. If aqueous solubility is limited for your required concentration, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous experimental medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
Problem 2: The compound precipitates out of solution upon dilution or storage.
-
Solution 1: Check Final Concentration vs. Solubility Limit. Ensure that the final concentration in your aqueous medium does not exceed the compound's solubility limit in that specific medium.
-
Solution 2: Prepare Fresh Solutions. Some compounds are not stable in solution for extended periods. It is often best practice to prepare solutions fresh for each experiment.
-
Solution 3: Storage Conditions. If storing stock solutions, store them at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in Water
This protocol is a general guideline and may require optimization.
-
Weighing: Accurately weigh out the required amount of this compound. (Molecular Weight: 215.76 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.16 mg.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, purified water (e.g., 1 mL for a 1 mL final volume).
-
Mixing: Vortex the solution for 30-60 seconds.
-
Enhancing Solubility (if needed): If the compound does not fully dissolve, you can:
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for cell culture experiments.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C.
Experimental Workflow for Solubilization Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 3-Ethyladamantan-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyladamantan-1-amine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A: As a hydrochloride salt of an amine, this compound is expected to be more soluble in aqueous solutions compared to its free base form. The adamantane cage structure, however, imparts significant nonpolar character.[1][2] Consequently, its solubility in water may be limited, while it is likely to be soluble in various organic solvents.[1] For optimal dissolution in aqueous buffers, it is crucial to maintain an acidic to neutral pH.
Q2: My this compound solution appears cloudy or has precipitated. What are the possible causes?
A: Cloudiness or precipitation can occur due to several factors:
-
pH Shift: An increase in pH towards alkaline conditions can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base.
-
"Salting Out": High concentrations of other salts in your buffer can reduce the solubility of the compound, causing it to precipitate.
-
Low Temperature: Storing the solution at a low temperature (e.g., 4°C) can decrease its solubility, leading to crystallization or precipitation.
-
Exceeded Solubility Limit: The concentration of the compound may be higher than its solubility limit in the chosen solvent or buffer system.
Q3: What is the expected stability of this compound in solution?
Q4: What are the recommended storage conditions for solutions of this compound?
A: For short-term storage, refrigeration at 2-8°C is generally recommended to minimize solvent evaporation and potential degradation. However, be mindful of potential precipitation at lower temperatures. For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. It is crucial to perform a freeze-thaw stability study to ensure the compound remains stable and soluble after thawing. Always store solutions protected from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve Completely
| Possible Cause | Suggested Solution |
| Insufficient Sonication/Vortexing | Sonicate the solution in a water bath for 5-10 minutes. Ensure the temperature of the water bath does not exceed 40°C. |
| Incorrect Solvent | If using an aqueous buffer, ensure the pH is slightly acidic. Consider using a co-solvent such as DMSO or ethanol, but verify its compatibility with your experimental system. |
| Concentration Too High | Prepare a more dilute solution. Refer to any available solubility data for your specific solvent system. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Suggested Solution |
| Solution Degradation | Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods without stability validation. |
| pH Instability of the Solution | Measure the pH of your stock and final solutions to ensure it is within the desired range. Buffer your solutions appropriately. |
| Inaccurate Initial Weighing | Ensure your balance is properly calibrated. Due to its hydrochloride salt nature, the compound may be hygroscopic; handle it in a low-humidity environment if possible. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
Note: The following data is illustrative to demonstrate formatting and is not based on experimentally verified results for this specific compound.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 25 | ~5 |
| Phosphate Buffered Saline (pH 7.4) | 25 | ~8 |
| DMSO | 25 | >50 |
| Ethanol | 25 | ~20 |
Table 2: Illustrative pH-Dependent Stability Profile
Note: The following data is illustrative and represents a hypothetical stability profile after 24 hours of storage at room temperature.
| pH | Buffer System | % Remaining Compound |
| 3.0 | Citrate Buffer | 95% |
| 5.0 | Acetate Buffer | 98% |
| 7.4 | Phosphate Buffer | 99% |
| 9.0 | Borate Buffer | 85% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 215.76 g/mol ) in a suitable container.
-
Solvent Addition: Add a portion (e.g., 80%) of the final volume of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a room temperature water bath for 5-10 minutes.
-
Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final desired volume.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates.
-
Storage: Store in appropriately labeled, airtight containers under the recommended storage conditions.
Protocol 2: Basic Stability Assessment Using HPLC
-
Solution Preparation: Prepare the solution of this compound in your experimental buffer at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial peak area of the compound.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: General experimental workflow for solution handling.
References
Technical Support Center: Crystallization of 3-Ethyladamantan-1-amine Hydrochloride
Welcome to the technical support center for the crystallization of 3-Ethyladamantan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the crystallization of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, a methanol-water mixture is a recommended starting point for adamantane derivatives.[1] For the closely related compound memantine hydrochloride, methanol has been identified as a suitable solvent for crystallization.[2] Other solvent systems to consider include ethanol-ether mixtures, acetone, and ethyl acetate.[3][4] The ideal solvent will dissolve the compound when hot but lead to insolubility at lower temperatures.[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities, a cooling rate that is too rapid, or the melting point of the compound being lower than the solution temperature. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool at a much slower rate.[1] If the issue persists, consider further purification of the crude material or experimenting with a different solvent system.[1]
Q3: The crystal yield is very low. How can I improve it?
A3: A low yield can result from using an excessive amount of solvent, which keeps too much of the compound dissolved in the mother liquor. If possible, concentrate the mother liquor to recover more product. Also, ensure that the crystallization process is complete by allowing sufficient time for cooling and potentially placing the solution in an ice bath to maximize precipitation.[1]
Q4: The resulting crystals are very small or needle-like. How can I obtain larger, better-quality crystals?
A4: The formation of small or needle-like crystals often indicates that the rate of nucleation is too high, which can be caused by rapid cooling or a high level of supersaturation. To encourage the growth of larger crystals, decrease the rate of cooling. You can also try using a slightly larger volume of solvent to reduce the supersaturation level. Seeding the solution with a small, high-quality crystal of the compound can also promote the growth of larger crystals.
Q5: How can I be sure my crystallized product is pure?
A5: Purity of the crystallized product can be assessed using various analytical techniques. Melting point analysis is a straightforward initial check; a sharp melting range close to the literature value (271.5-272.0°C) suggests high purity. Spectroscopic methods such as NMR and FTIR can confirm the chemical identity and the absence of impurities. Chromatographic techniques like HPLC or GC are excellent for quantifying the purity of the final product.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated. 2. Insufficient cooling time or temperature. 3. Nucleation is inhibited. | 1. Evaporate some of the solvent to increase the concentration. 2. Allow the solution to stand for a longer period at a lower temperature (e.g., in a refrigerator or ice bath). 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of this compound.[1] |
| "Oiling Out" | 1. Cooling is too rapid. 2. High concentration of impurities. 3. Inappropriate solvent choice. | 1. Reheat the solution to dissolve the oil, then cool it down slowly. 2. Purify the crude material before crystallization (e.g., by column chromatography). 3. Add more of the primary solvent or select a different solvent system.[1] |
| Low Crystal Yield | 1. Too much solvent used. 2. Premature filtration. 3. Crystals are too soluble in the wash solvent. | 1. Concentrate the mother liquor to recover more product. 2. Ensure crystallization is complete by allowing adequate time at a low temperature. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Poor Crystal Quality | 1. Rapid cooling or evaporation. 2. High level of supersaturation. 3. Presence of impurities. | 1. Slow down the cooling or evaporation rate. 2. Use a slightly larger volume of solvent. 3. Ensure the starting material is of high purity. A second recrystallization may be necessary.[1] |
| Colored Crystals | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. Use charcoal sparingly as it can adsorb the desired product.[1] |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent, solvent ratios, and temperatures should be determined empirically. A methanol/water or ethanol/ether system is a good starting point.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, water) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., hot methanol or ethanol) to dissolve the solid completely. Gentle heating and stirring can aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Cooling Method: If a single solvent is used, allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Anti-solvent Method: If a solvent/anti-solvent system is used (e.g., methanol/water or ethanol/ether), add the anti-solvent (the solvent in which the compound is less soluble, e.g., water or ether) dropwise to the warm solution until it becomes slightly cloudy (turbid). If too much anti-solvent is added and the product precipitates excessively, add a small amount of the hot primary solvent to redissolve it. Then, allow the solution to cool slowly.
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent or solvent mixture to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove residual solvent.
Visualizations
Logical Workflow for Troubleshooting Crystallization```dot
Caption: A step-by-step workflow for the recrystallization process.
References
Technical Support Center: 3-Ethyladamantan-1-amine Hydrochloride in Animal Models
Welcome to the technical support center for the use of 3-Ethyladamantan-1-amine hydrochloride in animal models. This resource provides essential information, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Disclaimer: this compound is structurally related to Memantine and is also known as Memantine Impurity D or Memantine Related Compound I.[1][2] Currently, there is a lack of extensive public data on the specific dosage and effects of this compound in animal models. The information provided herein is largely extrapolated from studies on Memantine. Researchers should use this information as a starting point for their own dose-finding and validation studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on its structural similarity to Memantine, this compound is presumed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is thought to protect neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in neurodegenerative diseases.
Q2: What are the potential research applications for this compound in animal models?
A2: Given its presumed mechanism of action, this compound could be investigated in animal models of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. These may include models of:
-
Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease)
-
Ischemic stroke
-
Traumatic brain injury
-
Neuropathic pain
-
Depression
Q3: What is a recommended starting dose for in vivo studies?
A3: As there is no direct data for this compound, starting doses can be cautiously estimated from studies using Memantine. For neuroprotection studies in rats, intraperitoneal (i.p.) doses of Memantine have ranged from 5 mg/kg to 20 mg/kg.[3][4][5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should this compound be prepared for administration?
A4: The hydrochloride salt of 3-Ethyladamantan-1-amine is generally soluble in aqueous solutions. For intraperitoneal or subcutaneous injection, sterile saline is a common vehicle. For oral administration, it can be dissolved in distilled water. The use of solubilizing agents like cyclodextrins has been explored for other adamantane derivatives to improve aqueous solubility and for targeted delivery.[7] Always ensure the final solution is clear and free of particulates before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Animal Behavior (e.g., hyperactivity, sedation) | The dose may be too high, leading to off-target effects or neurotoxicity. | Reduce the dosage. Conduct a thorough dose-response study to identify a therapeutically relevant and well-tolerated dose. Observe animals closely for any adverse effects. |
| Lack of Efficacy | The dose may be too low. Poor bioavailability. Inappropriate route of administration. | Increase the dosage in a stepwise manner. Consider a different route of administration (e.g., i.p. instead of oral) to improve bioavailability. Ensure the compound is fully dissolved in the vehicle. |
| Precipitation of the Compound in Solution | Poor solubility in the chosen vehicle. The concentration is too high. | Try a different vehicle (e.g., add a small percentage of a solubilizing agent like DMSO or use a cyclodextrin-based vehicle). Prepare a less concentrated solution. Gentle warming and sonication may aid dissolution. |
| Inconsistent Results Between Animals | Variability in drug administration (e.g., injection volume, gavage technique). Individual differences in animal metabolism. | Ensure consistent and accurate administration techniques for all animals. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of Memantine Dosages in Rodent Models (for reference)
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Transient Forebrain Ischemia | Rat | Intraperitoneal (i.p.) | 10 - 20 | Neuroprotection | [3] |
| Excitotoxicity Model (Kainic Acid) | Rat | Intraperitoneal (i.p.) | 20 | Neuroprotection | [4] |
| Retinal Ganglion Cell Injury | Rat | Intraperitoneal (i.p.) | 5 - 10 | Neuroprotection | [5] |
| Infantile Hydrocephalus | Rat | Intraperitoneal (i.p.) | 20 | Neuroprotection | [6] |
| Alzheimer's Disease Model (Aβ infusion) | Mouse | Per os (p.o.) | 0.3 | Anti-amnesic effects | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store the solution appropriately (refer to the manufacturer's instructions, typically at 2-8°C for short-term storage).
-
Protocol 2: Administration via Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared drug solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Appropriate animal restraint device
-
-
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards on one side. The injection should be given in the lower quadrant of the abdomen, off the midline to avoid hitting the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees).
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back.
-
Slowly inject the calculated volume of the drug solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
A diagram of the hypothetical mechanism of action.
A flowchart of a typical in vivo experiment.
References
- 1. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of memantine in different retinal injury models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of memantine on hippocampal neurons in infantile rat hydrocephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 8. academic.oup.com [academic.oup.com]
avoiding degradation of 3-Ethyladamantan-1-amine hydrochloride during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 3-Ethyladamantan-1-amine hydrochloride during experiments. The following information is based on the known properties of adamantane derivatives and amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to high temperatures, incompatible materials such as strong oxidizing agents, strong acids, and strong bases, and potentially prolonged exposure to light.[1][2] Hydrolytic degradation, influenced by pH, is also a consideration, with potentially lower stability in acidic conditions compared to neutral pH.[3][4]
Q2: How should this compound be stored to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is crucial to protect it from moisture and incompatible substances.
Q3: What are the signs of degradation of this compound?
A3: Physical signs of degradation can include a change in color or the formation of clumps. However, chemical degradation may not always be visible. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can identify impurities and degradation products.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While adamantane derivatives are generally stable, it is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation, especially if the solvent is aqueous or the solution will be stored for an extended period.[6][7] If stock solutions must be prepared, they should be stored at a low temperature (e.g., 2-8 °C), protected from light, and used within a short timeframe. A small-scale stability study on the solution under your specific storage conditions is recommended.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon exposure to high temperatures or fire, adamantanamine hydrochloride can decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify storage conditions (cool, dry, tightly sealed). Prepare fresh solutions for each experiment. Use a chelating agent like EDTA in buffered solutions to prevent metal-catalyzed oxidation.[8] |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study (acidic, basic, oxidative, photolytic, thermal stress) to identify potential degradation products.[9][10] This will help in developing a stability-indicating analytical method. |
| Precipitate formation in aqueous solutions | Poor solubility or pH-dependent precipitation. The hydrochloride salt is generally water-soluble, but the free base may have lower solubility. | Ensure the pH of the solution is appropriate to maintain the protonated, more soluble form. Consider using a co-solvent if solubility is an issue, after verifying its compatibility. |
Stability Data Summary
| Condition | Stability Profile | Recommendations |
| Temperature | Adamantane derivatives are known for their high thermal stability.[3][6] However, prolonged exposure to high temperatures can lead to decomposition.[2] | Store at room temperature or as recommended by the supplier. Avoid unnecessary heating. For long-term storage, refrigeration (2-8 °C) may be considered. |
| pH | Hydrolytic stability can be pH-dependent. Studies on similar adamantane derivatives show greater stability at neutral pH (7.4) compared to acidic pH (1.0).[3][4] | For aqueous solutions, maintain a pH close to neutral if compatible with the experimental design. Buffer the solution to prevent pH fluctuations. |
| Light | While not extensively documented for this specific compound, photolytic degradation is a common pathway for many organic molecules.[9][10] | Store the solid compound and its solutions in amber vials or otherwise protected from light. |
| Oxidation | Amine hydrochlorides can be susceptible to oxidation, which may be catalyzed by trace metal ions.[8] | Use high-purity solvents and reagents. If preparing buffered solutions, consider adding a chelating agent like EDTA to sequester metal ions.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution
-
Materials: this compound, high-purity deionized water, appropriate buffer salts (e.g., phosphate buffer for neutral pH), volumetric flasks, magnetic stirrer, and pH meter.
-
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of the compound in a clean, dry weighing boat.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the desired solvent (e.g., buffered water) and sonicate or vortex briefly to dissolve.
-
Once dissolved, dilute to the final volume with the solvent.
-
If using a buffer, prepare the buffer solution first and then dissolve the compound in it. Verify the final pH.
-
Store the solution in a tightly capped, light-protected container at 2-8 °C if not for immediate use.
-
Protocol 2: Forced Degradation Study Outline
-
Objective: To identify potential degradation products and degradation pathways.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and monitor at room temperature and elevated temperature (e.g., 60 °C) over time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and monitor at room temperature.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and monitor at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Analysis: Analyze samples at various time points using a suitable stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Visualizations
Caption: General workflow for handling this compound.
Caption: Potential degradation pathways for amine hydrochloride compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. moehs.com [moehs.com]
- 3. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.fr [fishersci.fr]
- 6. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 3-Ethyladamantan-1-amine hydrochloride
Welcome to the technical support center for the scale-up synthesis of 3-Ethyladamantan-1-amine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable route involves a two-step process:
-
Ritter Reaction: Conversion of 3-ethyl-1-adamantanol to N-(3-ethyladamantan-1-yl)acetamide using a nitrile (commonly acetonitrile) and a strong acid catalyst.
-
Hydrolysis: Cleavage of the acetamide group under basic or acidic conditions to yield 3-ethyladamantan-1-amine, followed by salt formation with hydrochloric acid.
Q2: What are the critical parameters to control during the Ritter reaction for this synthesis?
A2: Key parameters for a successful and safe Ritter reaction at scale include:
-
Temperature Control: The reaction is often exothermic, and maintaining a controlled temperature is crucial to prevent side reactions and ensure safety.
-
Acid Concentration: The strength and amount of the acid catalyst (e.g., sulfuric acid) directly influence the reaction rate and yield.
-
Purity of Starting Materials: Impurities in the 3-ethyl-1-adamantanol can lead to the formation of undesired byproducts that may be difficult to remove.
Q3: What are the typical challenges encountered during the hydrolysis of N-(3-ethyladamantan-1-yl)acetamide?
A3: The hydrolysis of the sterically hindered adamantyl amide can be challenging. Common issues include:
-
Incomplete Reaction: Due to the stability of the amide, harsh reaction conditions (high temperatures and strong bases or acids) are often necessary to drive the reaction to completion.
-
Product Degradation: The use of aggressive hydrolysis conditions can sometimes lead to the degradation of the desired amine product.
-
Difficult Work-up: Neutralization of large quantities of strong acid or base can be problematic on a larger scale.
Q4: What are the recommended methods for the purification of the final this compound product?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and good crystal form. Common solvent systems include isopropanol, cyclohexane, or mixtures of ethers and alcohols.[1] The solubility of adamantanamine hydrochlorides can vary significantly with the solvent system and temperature.[2][3]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low Yield in the Ritter Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of 3-ethyl-1-adamantanol | Insufficient acid catalyst or reaction time. | Increase the molar ratio of the acid catalyst incrementally. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Low reaction temperature. | Gradually increase the reaction temperature, while carefully monitoring for exotherms. | |
| Formation of unknown byproducts | Impurities in the starting alcohol. | Ensure the purity of 3-ethyl-1-adamantanol is high before starting the reaction. |
| Carbocation rearrangement. | While less common in adamantane systems, consider using a milder Lewis acid catalyst in place of a strong Brønsted acid. |
Problem 2: Difficult or Incomplete Hydrolysis of N-(3-ethyladamantan-1-yl)acetamide
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting amide remains after reaction | Insufficiently harsh hydrolysis conditions. | For basic hydrolysis, consider using a high-boiling point solvent like diethylene glycol with sodium or potassium hydroxide at elevated temperatures (e.g., 150-170°C), similar to protocols for related adamantane derivatives.[4] For acidic hydrolysis, refluxing with concentrated hydrochloric acid can be effective.[5] |
| Reaction time is too short. | Extend the reaction time and monitor for completion by TLC or HPLC. | |
| Product degradation observed | Conditions are too harsh. | If using basic hydrolysis, carefully control the temperature to avoid decomposition. For acidic hydrolysis, use the minimum concentration of acid required for complete conversion. |
Problem 3: Poor Purity of the Final Hydrochloride Salt
| Symptom | Possible Cause | Suggested Solution | | Discoloration of the final product | Presence of colored impurities from the reaction or degradation. | Treat a solution of the product with activated charcoal before the final crystallization step. | | Presence of residual starting materials or byproducts in NMR or HPLC | Inefficient purification. | Optimize the recrystallization solvent system. A good solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while impurities remain in solution. Toluene and cyclohexane have been used for the purification of similar hydrochloride salts.[6] Washing the filtered solid with a cold, non-polar solvent can also help remove less polar impurities. | | Oily product or difficulty in crystallization | Presence of impurities that inhibit crystallization. | Attempt to precipitate the hydrochloride salt from a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) by bubbling with anhydrous HCl gas or adding a solution of HCl in an alcohol.[4] |
Experimental Protocols
Key Experiment 1: Synthesis of N-(3-ethyladamantan-1-yl)acetamide (Ritter Reaction)
This protocol is adapted from the synthesis of analogous N-acetyl adamantane derivatives.[4]
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Reagent Charging: Charge the reactor with acetonitrile. Cool the acetonitrile to 0-5°C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled acetonitrile with vigorous stirring, maintaining the temperature below 10°C.
-
Substrate Addition: Dissolve 3-ethyl-1-adamantanol in acetonitrile and add it dropwise to the acidic solution, keeping the internal temperature between 10-20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by GC or TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice with stirring.
-
Isolation: The N-(3-ethyladamantan-1-yl)acetamide will precipitate as a solid. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
Key Experiment 2: Hydrolysis of N-(3-ethyladamantan-1-yl)acetamide and Formation of Hydrochloride Salt
This protocol is based on procedures for the hydrolysis of similar adamantyl amides.[4][6]
-
Reaction Setup: Set up a reactor with a reflux condenser, mechanical stirrer, and temperature probe.
-
Reagent Charging: Charge the reactor with N-(3-ethyladamantan-1-yl)acetamide, diethylene glycol, and powdered sodium hydroxide.
-
Hydrolysis: Heat the mixture to 155-170°C and maintain at this temperature for 8-10 hours, monitoring the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture and add water. Extract the product (3-ethyladamantan-1-amine) with a suitable organic solvent such as toluene or dichloromethane.
-
Salt Formation: Wash the organic layer with water and then distill off the solvent. Dissolve the resulting free base in a solvent like isopropanol or cyclohexane.[6]
-
Precipitation: Cool the solution to 10-15°C and add a solution of hydrochloric acid in isopropanol dropwise with stirring.
-
Isolation and Purification: The this compound will precipitate. Filter the solid, wash with a cold solvent (e.g., chilled cyclohexane), and dry under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ritter Reaction of Adamantane Derivatives
| Parameter | Amantadine Synthesis[4] | Memantine Synthesis[4] | 3-Ethyladamantan-1-amine Synthesis (Projected) |
| Starting Material | 1-Bromoadamantane | 1-Bromo-3,5-dimethyladamantane | 3-Ethyl-1-adamantanol |
| Nitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Acid Catalyst | Sulfuric Acid | Sulfuric Acid | Sulfuric Acid |
| Temperature | Reflux | Not specified | 10-25°C |
| Yield of Amide | High | Quantitative[4] | Expected to be high |
Table 2: Hydrolysis Conditions for N-Adamantylacetamides
| Parameter | Amantadine Synthesis[5] | Memantine Synthesis[4] | 3-Ethyladamantan-1-amine Synthesis (Projected) |
| Reagent | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Diethylene Glycol | Diethylene Glycol | Diethylene Glycol |
| Temperature | 240-250°C | Reflux (approx. 160°C) | 155-170°C |
| Reaction Time | Not specified | 6 hours | 8-10 hours |
| Yield of Amine | High | 96% | Expected to be high |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Ritter reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 5. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 6. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Ethyladamantan-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Ethyladamantan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying this compound in biological matrices?
A1: Due to its chemical structure (a primary amine without a strong chromophore), the most suitable analytical techniques for sensitive and selective quantification of this compound in complex biological matrices like plasma or serum are hyphenated techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to improve volatility and chromatographic performance.
Q2: I am observing poor peak shape (tailing) for this compound on my C18 column. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by the interaction of the basic amine group with acidic residual silanol groups on the silica-based stationary phase of the column.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Using a mobile phase with a pH between 3 and 7 can help to keep the silanol groups in a non-ionized state, reducing their interaction with the protonated amine. A buffered mobile phase (e.g., with ammonium acetate or formate) is highly recommended for stable retention times and improved peak shape.
-
Column Choice: Consider using an end-capped column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to make them inert. Alternatively, columns with a different stationary phase chemistry or base material (e.g., hybrid silica or polymer-based) that are more resistant to basic compounds can be used.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination: Contamination of the column with strongly retained matrix components can also lead to poor peak shape. Use a guard column and ensure adequate sample clean-up.
Q3: My signal intensity for this compound is inconsistent and lower than expected, especially in plasma samples. What is the likely cause?
A3: This issue is likely due to matrix effects , specifically ion suppression . Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed signal.
Troubleshooting and Mitigation Strategies:
-
Effective Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[1][2][3]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids, offering a cleaner extract than PPT.[4][5][6][7][8][9]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts, but may require more method development.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as a deuterated analog of 3-Ethyladamantan-1-amine, will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be normalized.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the majority of the matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where their effect is negligible.
Q4: Can I use an analytical method developed for Memantine to quantify this compound?
A4: Yes, with appropriate validation. This compound is a known impurity and a close structural analog of Memantine.[9][10][11][12] Therefore, analytical methods developed for Memantine can serve as an excellent starting point. However, it is crucial to validate the method for this compound according to regulatory guidelines. This includes verifying parameters like specificity, linearity, accuracy, precision, and stability for the target analyte. The mass spectrometric transitions (MRM) will need to be optimized specifically for this compound.
Troubleshooting Guides
Issue 1: High Background Noise or Ghost Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). Filter all aqueous buffers. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). |
| Leaching from Plasticware | Use polypropylene or glass vials and plates to minimize leaching of plasticizers. |
Issue 2: Inconsistent Retention Time
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection (typically 5-10 column volumes). |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing the solvents accurately. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1][2][3]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for Memantine and should be optimized.[4][5][6][7]
-
To 250 µL of plasma sample, add the internal standard.
-
Add a small volume of a basic solution (e.g., 1M NaOH) to deprotonate the amine and facilitate extraction into an organic solvent.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and n-hexane).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of adamantane amines, primarily based on validated methods for Memantine. These should be used as a starting point for method development for this compound.
Table 1: Example LC-MS/MS Parameters for Adamantane Amines
| Parameter | Recommended Starting Conditions |
| LC Column | C18, 2.1 x 50 mm, <3 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analyte. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard | A stable isotope-labeled analog is highly recommended. |
Table 2: MRM Transitions for Memantine (as a starting point)
The exact mass of 3-Ethyladamantan-1-amine is higher than Memantine, so the precursor ion will be different. Product ions may be similar if fragmentation occurs on the adamantane cage.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Memantine | 180.2 | 163.2 |
| Memantine | 179.95 | 162.92 |
| Memantine-d6 (IS) | 186.2 | 169.2 |
Users must determine the optimal MRM transitions for this compound and its chosen internal standard on their specific mass spectrometer.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logical workflow for analytical interference issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. arborassays.com [arborassays.com]
- 9. Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 11. tlcstandards.com [tlcstandards.com]
- 12. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-Ethyladamantan-1-amine hydrochloride and Amantadine in Antiviral Assays: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antiviral compounds is paramount. This guide provides a detailed comparison of 3-Ethyladamantan-1-amine hydrochloride and the well-established antiviral drug, amantadine. However, a thorough review of publicly available scientific literature reveals a significant gap in data regarding the antiviral activity of this compound, precluding a direct, data-driven comparison at this time.
This guide will first summarize the known antiviral properties and mechanism of action of amantadine, followed by an overview of the limited information available for this compound. Finally, it will present standardized experimental protocols for antiviral assays that would be necessary to generate the data required for a meaningful comparison.
Amantadine: An Established Adamantane Antiviral
Amantadine is an adamantane derivative that has been historically used for the prophylaxis and treatment of influenza A virus infections.[1][2] Its primary mechanism of action involves the blockage of the M2 proton ion channel of the influenza A virus.[1][3] This channel is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication.[3] By inhibiting the M2 protein, amantadine effectively halts the viral life cycle at an early stage.
Antiviral Activity of Amantadine
The antiviral activity of amantadine against influenza A is well-documented, with numerous studies reporting its efficacy in cell culture and in vivo models.[4][5] However, the emergence of amantadine-resistant strains of influenza A, primarily due to mutations in the M2 protein, has significantly limited its clinical use.[6]
This compound: An Uncharacterized Derivative
Despite its structural similarity to amantadine, there is a notable absence of published research detailing the antiviral activity of this compound. Extensive searches of scientific databases have not yielded any studies that report quantitative data, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), for this compound against any virus. The mechanism of action of this compound also remains uninvestigated. While it can be hypothesized that it may target the M2 protein similarly to other adamantane derivatives, this has not been experimentally verified.
Future Directions: Generating Comparative Data
To facilitate a proper comparison between this compound and amantadine, rigorous antiviral testing is required. The following are detailed experimental protocols for standard in vitro assays that are widely used to determine the antiviral efficacy of chemical compounds.
Experimental Protocols
1. Plaque Reduction Assay
This assay is considered the gold standard for determining the inhibitory effect of a compound on viral replication.
-
Objective: To determine the concentration of the test compound that reduces the number of viral plaques by 50% (IC50).
-
Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compounds (this compound and Amantadine)
-
Cell culture medium
-
Agarose or other overlay medium
-
Crystal violet or other vital stain
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the test compounds for a specified period.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the respective concentrations of the test compounds and a gelling agent (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates until visible plaques are formed.
-
Fix the cells and stain with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
The IC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
-
2. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Objective: To determine the concentration of the test compound that protects 50% of the cells from virus-induced CPE (EC50).
-
Materials:
-
Susceptible host cells
-
Virus stock
-
Test compounds
-
Cell culture medium
-
Cell viability dye (e.g., Neutral Red, MTT)
-
-
Procedure:
-
Seed host cells in 96-well plates.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells, followed by the addition of the virus.
-
Include control wells with cells only (no virus, no compound), virus-infected cells (no compound), and uninfected cells with the highest concentration of the compound (to assess cytotoxicity).
-
Incubate the plates until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as staining with a vital dye and measuring the absorbance.
-
The EC50 value is calculated as the compound concentration that results in a 50% protection of the cells from virus-induced death.
-
Data Presentation
Once the necessary experimental data is obtained, it can be summarized in a table for easy comparison:
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., Influenza A/H1N1 | Plaque Reduction | Data not available | Data not available | Data not available |
| Amantadine | e.g., Influenza A/H1N1 | Plaque Reduction | Insert literature value | Insert literature value | Insert literature value |
| This compound | e.g., Influenza A/H1N1 | CPE Inhibition | Data not available | Data not available | Data not available |
| Amantadine | e.g., Influenza A/H1N1 | CPE Inhibition | Insert literature value | Insert literature value | Insert literature value |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams illustrating experimental workflows and the known signaling pathway of amantadine can aid in understanding the research process and the mechanism of antiviral action.
Caption: Workflow for Plaque Reduction and CPE Inhibition Assays.
Caption: Mechanism of action of amantadine against Influenza A virus.
References
- 1. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE IN VIVO ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). I. PROPHYLACTIC AND THERAPEUTIC ACTIVITY AGAINST INFLUENZA VIRUSES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NM-methyl-D-aspartate (NMDA) Receptor Activity of 3-Ethyladamantan-1-amine Hydrochloride and Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-methyl-D-aspartate (NMDA) receptor activity of 3-Ethyladamantan-1-amine hydrochloride alongside two well-characterized NMDA receptor antagonists: Memantine and Ketamine. Due to a lack of publicly available experimental data on the direct NMDA receptor activity of this compound, this comparison is based on its structural similarity to Memantine and established structure-activity relationships (SAR) for adamantane derivatives.
Introduction to NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease and Parkinson's disease.[1] NMDA receptor antagonists are compounds that inhibit the activity of this receptor, offering therapeutic potential for these conditions. These antagonists can be broadly categorized into competitive, non-competitive, and uncompetitive antagonists based on their mechanism of action.
This guide focuses on uncompetitive antagonists that bind within the ion channel of the NMDA receptor, including the clinically approved drug Memantine and the dissociative anesthetic Ketamine. We also explore the potential activity of this compound, a structural analog of Memantine.
Comparative Analysis of NMDA Receptor Activity
While quantitative data for this compound is not available in the current literature, we can infer its likely mechanism of action based on the well-established pharmacology of adamantane derivatives.
This compound is structurally very similar to Memantine, containing the core adamantane cage and a primary amine group, which are key for NMDA receptor channel blocking. The primary difference lies in the substitution at the bridgehead positions of the adamantane structure. Memantine has two methyl groups at the 3 and 5 positions, whereas this compound has a single ethyl group at the 3-position.
Based on the structure-activity relationship of adamantane derivatives, the presence of the primary amine is essential for interacting with the Mg2+ binding site within the NMDA receptor channel.[1] The alkyl substituents on the adamantane cage are known to influence the binding affinity and potency of the compound.[1] It is therefore highly probable that this compound also acts as an uncompetitive NMDA receptor antagonist. However, the difference in alkyl substitution (an ethyl group versus two methyl groups) would likely result in a different potency compared to Memantine. Without direct experimental validation, its precise IC50 or Ki value remains undetermined.
The following table summarizes the available quantitative data for the comparator compounds, Memantine and Ketamine.
| Compound | Chemical Structure | Mechanism of Action | IC50 (µM) | Receptor Subtype Selectivity |
| Memantine | 1-amino-3,5-dimethyladamantane | Uncompetitive, open-channel blocker | 0.5 - 2.1[2] | In the presence of physiological Mg2+, shows preference for NR1/2C and NR1/2D subtypes over NR1/2A and NR1/2B.[3] |
| Ketamine | (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | Uncompetitive, open-channel blocker | 0.43 - 8.2[4] | Similar to memantine, its inhibition of NR1/2A and NR1/2B receptors is significantly reduced by physiological Mg2+ concentrations.[3] |
| This compound | 3-ethyladamantan-1-amine | Presumed uncompetitive, open-channel blocker | Not available | Not available |
Signaling Pathways and Experimental Workflows
To validate the NMDA receptor activity of compounds like this compound, several key experiments are typically performed. The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for its characterization.
NMDA Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for NMDA Receptor Antagonist Validation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the NMDA receptor activity of a test compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound to the NMDA receptor ion channel site. This is typically done by measuring the displacement of a radiolabeled uncompetitive antagonist, such as [³H]MK-801.
Materials:
-
Test compound (this compound)
-
Radioligand: [³H]MK-801
-
Rat brain cortical membranes (source of NMDA receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the channel)
-
Non-specific binding control (e.g., high concentration of a known antagonist like MK-801)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MK-801).
-
Add glutamate and glycine to all wells to ensure the NMDA receptor channels are in an open state, allowing the uncompetitive antagonist to bind.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by the test compound and determine its IC50.
Materials:
-
Cultured neurons or brain slices expressing NMDA receptors.
-
External solution (e.g., artificial cerebrospinal fluid - aCSF) containing glutamate and glycine.
-
Internal pipette solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Test compound (this compound) at various concentrations.
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with aCSF.
-
Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Voltage-clamp the neuron at a holding potential that allows for the measurement of NMDA receptor currents (e.g., +40 mV to relieve the Mg2+ block).
-
Apply a solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.
-
Once a stable baseline current is established, apply the test compound at increasing concentrations to the perfusion solution.
-
Record the NMDA receptor-mediated current at each concentration of the test compound.
-
Wash out the compound to ensure the effect is reversible.
-
Measure the peak or steady-state current amplitude at each concentration and normalize it to the control current (before drug application).
-
Plot the normalized current as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While direct experimental data for this compound's NMDA receptor activity is currently lacking, its structural similarity to Memantine strongly suggests it functions as an uncompetitive NMDA receptor antagonist. The ethyl group at the 3-position is expected to influence its potency compared to the dimethyl substitutions of Memantine. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to fully characterize its pharmacological profile and validate its potential as a modulator of NMDA receptor activity. Researchers investigating novel adamantane derivatives for neurological disorders may find this compound to be a compound of interest for further investigation.
References
Comparative Cross-Reactivity Profile: 3-Ethyladamantan-1-amine hydrochloride and Its Adamantane Analogs
This guide provides a comparative analysis of the potential cross-reactivity of 3-Ethyladamantan-1-amine hydrochloride against a panel of alternative adamantane derivatives, namely Amantadine, Rimantadine, and Memantine. Due to the limited availability of direct cross-reactivity studies for this compound, this comparison is based on its structural similarity to these well-characterized compounds and its documented identity as a related compound to Memantine.[1][2][3][4] The objective is to offer researchers, scientists, and drug development professionals a predictive framework for assessing potential off-target effects and to provide standardized experimental protocols for empirical validation.
Introduction to this compound
This compound is a derivative of adamantane, a rigid tricyclic hydrocarbon. It is structurally analogous to approved drugs such as Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, and Amantadine, an antiviral agent also used in managing Parkinson's disease.[5][6] Given these relationships, this compound is hypothesized to exhibit activity at similar biological targets, raising the potential for cross-reactivity with receptors and channels targeted by its structural relatives.
Potential Cross-Reactivity Targets
Based on the known mechanisms of action of Amantadine, Rimantadine, and Memantine, the primary targets for cross-reactivity assessment of this compound include:
-
NMDA Receptors: As a derivative of Memantine, the most probable target is the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[7][8][9]
-
Influenza A M2 Proton Channel: Amantadine and Rimantadine are known to inhibit the M2 proton channel of the influenza A virus, preventing viral uncoating.[5][6]
-
Dopaminergic System: Amantadine is used in Parkinson's disease for its ability to influence dopamine release and reuptake.[5][6]
-
Other Neurotransmitter Receptors: Some NMDA receptor antagonists have shown cross-reactivity with other receptors like sigma and serotonin receptors.[7]
Comparative Data Summary
The following table summarizes the known activities of the comparator compounds to infer the potential activity profile of this compound.
| Compound | Primary Target(s) | Known Cross-Reactivity/Off-Target Effects |
| This compound | Hypothesized: NMDA Receptor, Influenza A M2 Channel | Unknown (inferred from analogs) |
| Amantadine | Influenza A M2 Proton Channel, NMDA Receptor, Dopaminergic System | Anticholinergic effects, potential for CNS side effects.[5][6][10] |
| Rimantadine | Influenza A M2 Proton Channel | Fewer CNS side effects compared to Amantadine due to different pharmacokinetics.[10] |
| Memantine | NMDA Receptor (low-affinity, uncompetitive antagonist) | Generally well-tolerated, but can have CNS side effects.[7] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
In Vitro Receptor Binding Assays
Objective: To quantify the binding affinity of this compound to a panel of receptors, including NMDA receptor subtypes, and other potential off-targets.
Methodology:
-
Receptor Preparation: Use of commercially available cell lines expressing specific human receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B for NMDA receptors) or membrane preparations from tissues with high receptor density.
-
Radioligand Binding Assay: A competitive binding assay using a known radiolabeled ligand for the target receptor.
-
Incubate a constant concentration of the radioligand and receptor preparation with varying concentrations of the test compound (this compound) and comparator compounds.
-
After reaching equilibrium, separate bound from unbound radioligand via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) for each compound.
-
In Vitro Functional Assays
Objective: To assess the functional activity (antagonist or agonist) of this compound at the identified targets.
Methodology:
-
Electrophysiology (for Ion Channels):
-
Use patch-clamp techniques on cells expressing the target ion channel (e.g., NMDA receptors or Influenza M2 channels expressed in oocytes).
-
Apply the natural agonist (e.g., glutamate and glycine for NMDA receptors) to elicit a current.
-
Co-apply the agonist with varying concentrations of the test compound to measure the inhibition of the current.
-
Determine the IC₅₀ from the concentration-response curve.
-
-
Calcium Flux Assays (for GPCRs and Ion Channels):
-
Load cells expressing the target receptor with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with a known agonist in the presence and absence of the test compound.
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Antiviral Activity Assays
Objective: To determine the efficacy of this compound against influenza A virus.
Methodology:
-
Plaque Reduction Assay:
-
Infect a monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) with influenza A virus.
-
Overlay the cells with a semi-solid medium containing different concentrations of the test compound.
-
After incubation, stain the cells to visualize and count the viral plaques.
-
Calculate the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).
-
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the proposed studies, the following diagrams illustrate the experimental workflow and a simplified NMDA receptor signaling pathway.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Simplified signaling pathway of NMDA receptor activation and potential inhibition point for adamantane antagonists.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, its structural similarity to Memantine, Amantadine, and Rimantadine provides a strong basis for predicting its potential biological targets. The primary focus for cross-reactivity studies should be on the NMDA receptor, with secondary assessments of its activity at the influenza A M2 proton channel and its influence on the dopaminergic system. The provided experimental protocols offer a comprehensive framework for systematically evaluating the binding and functional activity of this compound, thereby elucidating its selectivity profile and potential for off-target effects. This information is critical for the progression of any research or drug development program involving this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. anaxlab.com [anaxlab.com]
- 3. store.usp.org [store.usp.org]
- 4. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The diverse and complex modes of action of anti-NMDA receptor autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-NMDA receptor encephalitis: a review of mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
comparative efficacy of 3-Ethyladamantan-1-amine hydrochloride and other adamantane derivatives.
A guide for researchers, scientists, and drug development professionals on the comparative performance of adamantane derivatives, with a focus on the structural relationship to their antiviral activity.
This guide provides a comparative analysis of the antiviral efficacy of classical adamantane derivatives, such as amantadine and rimantadine, and discusses the potential implications of structural modifications, such as the addition of an ethyl group in 3-Ethyladamantan-1-amine hydrochloride. While specific experimental data on the efficacy of this compound is not publicly available, this guide leverages data from related adamantane compounds to provide a framework for understanding their potential antiviral activity.
The adamantane scaffold has been a cornerstone in the development of antiviral drugs, primarily targeting the M2 proton ion channel of the influenza A virus.[1][2] This guide summarizes the known antiviral activity of key adamantane derivatives, details the experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.
Data Presentation: A Comparative Overview
The antiviral efficacy of adamantane derivatives is typically quantified by their ability to inhibit viral replication in cell culture. Key metrics include the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of the host cells. The ratio of CC50 to IC50 provides the selectivity index (SI), a critical measure of a compound's therapeutic window.
Table 1: In Vitro Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus (A/H3N2)
| Compound | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 | >100 | >20-100 |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 | >100 | >50-200 |
Data is aggregated from multiple sources and represents a general range of reported values. Actual values can vary based on specific experimental conditions.[1]
Note on this compound: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the antiviral efficacy of this compound. Its structural similarity to other adamantane derivatives suggests potential antiviral activity, but this has not been experimentally verified in published studies.
Structure-Activity Relationship (SAR) of Adamantane Derivatives
The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
The Amino Group: The primary amine at position 1 of the adamantane cage is crucial for binding to the M2 proton channel.
-
Substitutions on the Adamantane Nucleus: Substitutions at the tertiary positions of the adamantane cage can influence the compound's activity.[2] While the α-methyl group of rimantadine enhances its activity compared to amantadine, other substitutions may be detrimental.[3] The effect of an ethyl group at the 3-position, as in this compound, has not been characterized.
-
N-Substitutions: In general, increasing the size of N-substituents on the amino group tends to decrease antiviral activity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of adamantane derivatives.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates
-
Influenza A virus stock of known titer
-
Test compounds (adamantane derivatives) at various concentrations
-
Minimum Essential Medium (MEM)
-
Agarose
-
Neutral red or crystal violet staining solution
Procedure:
-
Cell Preparation: MDCK cells are grown to a confluent monolayer in 6-well plates.
-
Virus Adsorption: The growth medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS). The cells are then infected with a dilution of influenza A virus calculated to produce 50-100 plaque-forming units (PFU) per well and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% agarose and serial dilutions of the adamantane derivatives.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days until viral plaques are visible.
-
Plaque Visualization and Counting: The cells are fixed and stained with neutral red or crystal violet. The number of plaques in each well is counted, and the IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the test compounds on the host cells.
Materials:
-
MDCK cells
-
96-well microplates
-
Test compounds (adamantane derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Exposure: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain medium without the compound.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The solubilization buffer is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of adamantane derivatives.
Caption: Mechanism of action of adamantane derivatives against Influenza A.
Caption: Experimental workflow for a plaque reduction assay.
References
in vivo validation of 3-Ethyladamantan-1-amine hydrochloride's neuroprotective effects
Comparative In Vivo Neuroprotective Effects of Adamantane Derivatives
A guide for researchers and drug development professionals on the in vivo validation of adamantane compounds for neuroprotection, with a comparative analysis of Memantine and Amantadine.
Introduction:
Adamantane derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases. Their rigid, lipophilic cage structure allows them to cross the blood-brain barrier and interact with various targets within the central nervous system. This guide provides a comparative overview of the in vivo neuroprotective effects of two well-studied adamantane derivatives, Memantine and Amantadine. While the primary focus of this guide was intended to be 3-Ethyladamantan-1-amine hydrochloride, a comprehensive search of publicly available scientific literature yielded no specific in vivo studies for this particular compound. Therefore, this guide will leverage the extensive data available for Memantine and Amantadine to provide a framework for understanding the potential neuroprotective mechanisms and in vivo validation strategies for novel adamantane derivatives.
Comparative Analysis of Neuroprotective Adamantane Derivatives
The following sections detail the in vivo neuroprotective effects, mechanisms of action, and experimental models used to evaluate Memantine and Amantadine. This information is intended to serve as a benchmark for the potential evaluation of new chemical entities such as this compound.
Table 1: Summary of In Vivo Neuroprotective Effects and Models
| Compound | Animal Model | Disease Model | Key Findings |
| Memantine | Rats | Transient forebrain ischemia | Reduced damage to CA1 neurons in the hippocampus.[1] |
| Rats | Lipopolysaccharide (LPS)-induced neuroinflammation | Exerted neurotrophic and neuroprotective effects on dopaminergic neurons.[2][3] | |
| Mice | Rotenone-induced retinal degeneration | Prevented morphological damage and cell death in the ganglion cell layer.[4] | |
| Spontaneously hypertensive rats | Ischemia-reperfusion injury | Showed protective effects against ischemic damage.[3] | |
| Amantadine | Rats | Carbon monoxide (CO) poisoning | Showed limited contribution in preventing apoptosis and endothelial damage.[5][6][7][8] |
| Animal models of Traumatic Brain Injury (TBI) | Traumatic Brain Injury | Preclinical studies suggest neuroprotective activity.[9] | |
| Animal models of Parkinson's Disease | Parkinson's Disease | Used in the treatment of Parkinson's disease, suggesting neuroprotective effects.[9] |
Table 2: Comparative Mechanisms of Action
| Mechanism | Memantine | Amantadine |
| NMDA Receptor Antagonism | Uncompetitive, low-affinity, open-channel blocker of extrasynaptic NMDA receptors.[10] | Weak, uncompetitive antagonist of the NMDA receptor.[11] |
| Dopaminergic System | Indirect effects on dopamine neurons.[11] | Increases dopamine release and inhibits dopamine reuptake.[11] |
| Anti-inflammatory Effects | Inhibits microglial activation and reduces the production of pro-inflammatory factors.[2][3] | Not well-established in the provided search results. |
| Neurotrophic Factor Release | Stimulates the release of Glial Cell Line-Derived Neurotrophic Factor (GDNF) from astroglia.[2][3] | May be related to GDNF.[9] |
| Other Mechanisms | Inhibition of histone deacetylase activity.[2][3] | Sigma-1 receptor activation, aromatic amino acid decarboxylase activity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for key assays used in the evaluation of the neuroprotective effects of adamantane derivatives, based on the available literature.
Animal Model of Transient Forebrain Ischemia (for Memantine)
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Ischemia is induced by clamping both carotid arteries and lowering the mean arterial blood pressure to 40 mm Hg for a duration of 10 minutes.[1]
-
Drug Administration: Memantine (10 and 20 mg/kg) is administered intraperitoneally 1 hour before the induction of ischemia.[1] In post-treatment studies, 10 mg/kg of memantine is administered after ischemia.[1]
-
Outcome Measures: After a 7-day recovery period, the brains are processed for histological analysis to assess neuronal damage, particularly in the CA1 subfield of the hippocampus.[1]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (for Memantine)
-
Cell Culture Model: Primary midbrain neuron-glia cultures from rat brains are used.[2][3]
-
Inflammation Induction: Neuroinflammation is induced by treating the cultures with lipopolysaccharide (LPS).[2][3]
-
Drug Administration: Memantine is added to the cell cultures to assess its protective effects against LPS-induced neuronal death.[2][3]
-
Outcome Measures:
-
Neuroprotection: The survival of dopaminergic neurons is quantified.[2][3]
-
Anti-inflammatory effects: Microglial activation is assessed by OX-42 immunostaining, and the production of pro-inflammatory factors (e.g., superoxide, nitric oxide, TNF-α) is measured.[2][3]
-
Neurotrophic effects: The release of GDNF from astroglia is quantified.[2][3]
-
Carbon Monoxide (CO) Poisoning Model (for Amantadine)
-
Animal Model: Rats are randomized into control, amantadine only, CO exposure, and amantadine + CO exposure groups.[5][7][8]
-
CO Exposure: Rats in the CO exposure groups are subjected to carbon monoxide inhalation.[5][7][8]
-
Drug Administration: Amantadine is administered to the treatment groups.[5][7][8]
-
Outcome Measures:
-
Biochemical Analysis: Levels of Superoxide Dismutase (SOD), Catalase (CAT), Nitric Oxide (NO), Asymmetric Dimethyl Arginine (ADMA), and N-Methyl-D-Aspartate (NMDA) in brain homogenates are measured using ELISA and commercial kits.[5][6][7][8]
-
Immunohistochemistry: Brain tissues (prefrontal and hippocampal regions) are analyzed for markers of apoptosis.[5][7][8]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Memantine's Neuroprotective Mechanism via NMDA Receptor Blockade.
Caption: Dual Neuroprotective Pathways of Memantine.
Caption: Experimental Workflow for In Vivo Amantadine Study.
Conclusion
While direct in vivo data for this compound is currently unavailable in the public domain, the extensive research on Memantine and Amantadine provides a solid foundation for its potential neuroprotective properties and a clear roadmap for its preclinical evaluation. The comparative data presented in this guide highlights the multifaceted nature of adamantane derivatives, with mechanisms spanning NMDA receptor modulation, anti-inflammatory effects, and enhancement of neurotrophic support. Future in vivo studies on this compound should consider a comprehensive evaluation of these pathways in relevant animal models of neurodegenerative diseases. The experimental protocols and workflows outlined here offer a template for such investigations, which will be crucial in determining the therapeutic potential of this novel compound.
References
- 1. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of memantine in a mouse model of retinal degeneration induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. [PDF] Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning. | Semantic Scholar [semanticscholar.org]
- 8. europeanreview.org [europeanreview.org]
- 9. Amantadine for Traumatic Brain Injury—Supporting Evidence and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amantadine for NeuroenhaNcement in acutE patients Study - a protocol for a prospective pilot proof of concept phase IIb study in intensive and intermediate care unit patients (ANNES) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Memantine vs. Standard-of-Care Cholinesterase Inhibitors for Alzheimer's Disease
An Objective Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a head-to-head comparison of Memantine with the standard-of-care cholinesterase inhibitors (ChEIs)—Donepezil, Rivastigmine, and Galantamine—for the treatment of moderate to severe Alzheimer's disease (AD). The compound 3-Ethyladamantan-1-amine hydrochloride, the initial subject of this inquiry, is identified as a related compound to Memantine, specifically Memantine EP Impurity D and Memantine USP Related Compound I.[1][2][3][4] As such, it is not a therapeutic agent in its own right. Therefore, this comparison focuses on the active pharmaceutical ingredient, Memantine.
Memantine hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist, offering a distinct mechanism of action compared to ChEIs.[5][6][7] It is indicated for the treatment of moderate to severe dementia associated with Alzheimer's disease.[5][8] This guide will delve into the comparative efficacy, safety, and mechanisms of action of these treatments, supported by data from clinical trials.
Mechanism of Action
The therapeutic approaches to Alzheimer's disease primarily involve modulating neurotransmitter systems to alleviate symptoms. Memantine and cholinesterase inhibitors achieve this through distinct pathways.
Memantine: NMDA Receptor Antagonism
Memantine is a low-to-moderate affinity, uncompetitive, open-channel NMDA receptor antagonist.[6][7][9] In Alzheimer's disease, excessive glutamate levels can lead to excitotoxicity and neuronal damage through the overstimulation of NMDA receptors.[10][11] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ ions and mitigating neuronal damage.[7][9] Its low affinity and rapid off-rate kinetics are thought to preserve the physiological function of the receptor in normal synaptic transmission.[6]
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): Acetylcholine Enhancement
Cholinesterase inhibitors, including Donepezil, Rivastigmine, and Galantamine, work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function.[12][13] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[14] By inhibiting the acetylcholinesterase enzyme, these drugs increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing communication between nerve cells.[14][15] While all three drugs share this primary mechanism, there are some differences. For instance, Rivastigmine also inhibits butyrylcholinesterase, and Galantamine has a dual mode of action that includes allosteric modulation of nicotinic receptors.[14][15]
Comparative Efficacy
The efficacy of Memantine, both as a monotherapy and in combination with ChEIs, has been evaluated in numerous clinical trials. Key outcome measures in these trials include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), the Severe Impairment Battery (SIB), the Neuropsychiatric Inventory (NPI), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[16][17][18][19][20]
Table 1: Memantine Monotherapy vs. Cholinesterase Inhibitor Monotherapy
| Outcome Measure | Memantine | Donepezil | Rivastigmine | Galantamine |
| Cognition (ADAS-cog) | Modest improvement | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement |
| Cognition (SIB) | Statistically significant improvement | N/A | N/A | N/A |
| Function (ADCS-ADL) | Modest improvement | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement |
| Behavior (NPI) | Modest improvement | Some benefit | Some benefit | Statistically significant improvement |
| Global Assessment | Modest improvement | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement |
Note: Efficacy can vary based on disease severity and patient population. Data synthesized from multiple clinical trials.
Table 2: Combination Therapy (Memantine + ChEI) vs. ChEI Monotherapy
| Outcome Measure | Combination Therapy | ChEI Monotherapy |
| Cognition (ADAS-cog/SIB) | Statistically significant improvement over monotherapy in moderate-to-severe AD.[21] | Baseline |
| Function (ADCS-ADL) | Statistically significant improvement over monotherapy in moderate-to-severe AD.[21] | Baseline |
| Behavior (NPI) | Statistically significant improvement over monotherapy in moderate-to-severe AD.[21] | Baseline |
| Global Assessment | Statistically significant improvement over monotherapy in moderate-to-severe AD.[21] | Baseline |
A meta-analysis of seven studies (n=2182) concluded that combination therapy was beneficial for the treatment of moderate-to-severe Alzheimer's disease in terms of cognition, behavioral disturbances, activities of daily living, and global assessment, and was well tolerated.[21]
Safety and Tolerability
The safety profiles of Memantine and cholinesterase inhibitors differ, which can be a key factor in treatment decisions.
Table 3: Common Adverse Events
| Adverse Event | Memantine | Donepezil | Rivastigmine | Galantamine |
| Dizziness | Common[22] | Less common | Less common | Less common |
| Headache | Common[23] | Common | Common | Common |
| Constipation | Common[23] | Less common | Less common | Less common |
| Nausea/Vomiting | Less common | Common | Common | Common |
| Diarrhea | Less common | Common | Common | Common |
| Insomnia | Less common | Common | Less common | Less common |
| Bradycardia | Rare | Potential risk | Potential risk | Potential risk |
Generally, Memantine is well-tolerated, with dizziness being a common side effect.[22] Cholinesterase inhibitors are more frequently associated with gastrointestinal side effects such as nausea, vomiting, and diarrhea.[12] The transdermal patch formulation of Rivastigmine may have a better gastrointestinal tolerability profile compared to the oral form.[12]
Experimental Protocols
The following is a representative methodology for a clinical trial comparing Memantine with a cholinesterase inhibitor in patients with moderate to severe Alzheimer's disease.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Male and female patients aged 50 and above with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria and a Mini-Mental State Examination (MMSE) score between 5 and 14, indicating moderate to severe dementia.
Intervention:
-
Group 1: Memantine (e.g., 10 mg twice daily)
-
Group 2: Cholinesterase Inhibitor (e.g., Donepezil 10 mg once daily)
-
Group 3: Placebo
Duration: 24 weeks
Key Assessments:
-
Screening: Medical history, physical examination, cognitive assessments (MMSE, ADAS-cog), functional assessments (ADCS-ADL), and laboratory tests.
-
Baseline: Randomization and initiation of treatment.
-
Follow-up Visits (Weeks 4, 12, 24): Efficacy assessments (ADAS-cog, SIB, NPI, ADCS-ADL), safety assessments (adverse event monitoring, vital signs, laboratory tests).
Outcome Measures:
-
Primary Efficacy Endpoints: Change from baseline in ADAS-cog and ADCS-ADL scores at week 24.
-
Secondary Efficacy Endpoints: Change from baseline in SIB and NPI scores at week 24.
-
Safety Endpoints: Incidence of adverse events, changes in vital signs, and laboratory abnormalities.
Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in efficacy scores between treatment groups, with baseline score as a covariate. Safety data will be summarized using descriptive statistics.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1. Mechanism of Action of Memantine
Caption: Figure 2. Alzheimer's Disease Clinical Trial Workflow
Conclusion
Memantine and cholinesterase inhibitors represent two distinct and valuable therapeutic strategies in the management of moderate to severe Alzheimer's disease. While cholinesterase inhibitors have demonstrated efficacy in improving cognitive and functional outcomes, Memantine offers a neuroprotective mechanism by mitigating glutamate-induced excitotoxicity. Clinical evidence suggests that a combination of Memantine and a cholinesterase inhibitor may provide superior benefits for patients with moderate to severe Alzheimer's disease compared to monotherapy with a cholinesterase inhibitor alone.[21] Treatment decisions should be individualized based on the patient's disease stage, symptom profile, and tolerability to specific adverse effects. Further research is needed to elucidate the long-term disease-modifying potential of these therapies and to identify patient populations most likely to benefit from specific treatment regimens.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. store.usp.org [store.usp.org]
- 4. anaxlab.com [anaxlab.com]
- 5. drugs.com [drugs.com]
- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 8. Memantine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]
- 11. goodrx.com [goodrx.com]
- 12. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 13. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 14. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADCS Instruments – ADCS [adcs.org]
- 17. Comparing Clinical Profiles in Alzheimer's Disease and Parkinson's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A COMBINED MEASURE OF COGNITION AND FUNCTION FOR CLINICAL TRIALS: THE INTEGRATED ALZHEIMER’S DISEASE RATING SCALE (IADRS) • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 19. The Alzheimer's Disease Assessment Scale: patterns and predictors of baseline cognitive performance in multicenter Alzheimer's disease trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Combination Therapy with Cholinesterase Inhibitors and Memantine for Alzheimer’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. doctronic.ai [doctronic.ai]
- 23. Memantine - Wikipedia [en.wikipedia.org]
Uncharted Territory: The Scientific Landscape of 3-Ethyladamantan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, the exploration of novel compounds is a cornerstone of innovation. However, the current body of peer-reviewed literature presents a significant information gap regarding 3-Ethyladamantan-1-amine hydrochloride, a molecule structurally related to the well-known Alzheimer's drug, Memantine.
While extensive research validates the use of Memantine as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of moderate to severe Alzheimer's disease, a thorough review of scientific databases and publications reveals a stark absence of studies dedicated to the biological activity and therapeutic potential of this compound. This compound is predominantly identified in chemical supplier catalogs and regulatory documents as "Memantine EP Impurity D" or "Memantine USP Related Compound I," indicating its relevance in the pharmaceutical manufacturing and quality control of Memantine.
Currently, there are no publicly available peer-reviewed studies that provide experimental data, comparative analyses with other compounds, or detailed experimental protocols validating any specific use of this compound. The scientific community has not yet published research on its pharmacological profile, including its affinity for the NMDA receptor or any other potential biological targets.
The Known vs. The Unknown: A Comparative Overview
To contextualize the void in our understanding of this compound, it is useful to compare its status with that of its parent compound, Memantine.
| Feature | This compound | Memantine |
| Primary Identification | Memantine EP Impurity D, Memantine USP Related Compound I | Active Pharmaceutical Ingredient |
| Peer-Reviewed Studies | Not available | Extensive |
| Validated Use | None | Treatment of moderate to severe Alzheimer's disease |
| Mechanism of Action | Unknown | Uncompetitive NMDA receptor antagonist |
| Experimental Data | Not available | Widely published (in vitro, in vivo, clinical trials) |
The Path Forward: A Call for Investigation
The structural similarity of this compound to Memantine suggests the potential for neurological activity, possibly as an NMDA receptor modulator. However, without dedicated research, this remains purely speculative. The scientific community is encouraged to undertake foundational studies to elucidate the pharmacological and toxicological profile of this compound.
Future research could explore the following:
-
In vitro binding assays: To determine the affinity and selectivity of this compound for NMDA receptors and other potential targets.
-
Electrophysiological studies: To characterize its effects on ion channel function.
-
In vivo animal models: To assess its pharmacokinetic properties, safety profile, and potential efficacy in models of neurological disorders.
Visualizing the Known: The Memantine Signaling Pathway
While a signaling pathway for this compound cannot be depicted due to the lack of data, the established mechanism of Memantine offers a point of reference. Memantine exerts its therapeutic effect by blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx that lead to excitotoxicity and neuronal damage.
Caption: Mechanism of Memantine at the NMDA Receptor.
Comparative Toxicity Profile of 3-Ethyladamantan-1-amine Hydrochloride and Related Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profile of 3-Ethyladamantan-1-amine hydrochloride in relation to other prominent adamantane derivatives: Amantadine hydrochloride, Rimantadine hydrochloride, and Memantine hydrochloride. Due to a lack of publicly available, specific quantitative toxicity data for this compound, this comparison relies on the established toxicological profiles of its structural analogs. This compound is primarily recognized as a related compound and potential impurity of the Alzheimer's drug, Memantine.
Executive Summary
Adamantane derivatives are a class of compounds with diverse therapeutic applications, ranging from antiviral to neuroprotective agents. Their rigid cage-like structure contributes to their unique pharmacological properties. However, this structure also influences their toxicity profiles, which often include central nervous system (CNS) effects. This guide summarizes available acute toxicity data for key adamantane derivatives and provides detailed protocols for standard in vitro cytotoxicity assays that are essential for evaluating the toxic potential of new chemical entities like this compound.
Comparative Toxicity Data
| Compound | Animal Model | LD50 (Oral) | Key Toxic Effects |
| Amantadine hydrochloride | Rat | 800 mg/kg[1] | CNS effects (nervousness, difficulty concentrating), anticholinergic effects, potential for reproductive harm.[1][2][3] |
| Mouse | 700 mg/kg[1] | ||
| Rimantadine hydrochloride | Rat | 640 mg/kg[4] | Gastrointestinal and CNS adverse effects; considered to have a better tolerance profile than amantadine at higher doses.[2][4] |
| Memantine hydrochloride | Rat & Rabbit | No teratogenic effects up to 18 mg/kg/day. Reduced growth at higher doses.[5] | Dose-related CNS effects (dizziness, confusion, headache), potential for neuronal vacuolation and necrosis at high doses in animal models.[5][6] |
| This compound | - | Data not available | As a related compound to Memantine, similar CNS effects could be anticipated. |
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are crucial for determining the cytotoxic potential of pharmaceutical compounds. The following are detailed methodologies for two commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is indicative of their health.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.
-
Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: After the treatment period, remove the media and add a fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve.
Neutral Red Uptake (NRU) Assay
The NRU assay is another widely used method to assess cytotoxicity, based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red within their lysosomes.[10][11]
Principle: Healthy cells have intact cell membranes and functional lysosomes that can take up and retain the neutral red dye. Damage to the cell membrane or lysosomes, caused by a cytotoxic substance, impairs the cell's ability to accumulate the dye.[12]
Methodology:
-
Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay for cell plating and treatment with the test compound.
-
Neutral Red Incubation: After the exposure period, remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.[13]
-
Washing and Destaining: Following incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.[13]
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[11]
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls. The IC50 value can then be calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assessment using the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for many adamantane derivatives, including Memantine, involves the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[6] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. Memantine acts as a non-competitive NMDA receptor antagonist.[5]
The toxicity of adamantane derivatives is often linked to off-target effects or exaggerated pharmacological actions at high concentrations. For instance, the CNS side effects observed with Amantadine and Memantine are likely due to their interactions with various neurotransmitter systems, including dopaminergic and cholinergic pathways.[3][14] Given its structural similarity to Memantine, it is plausible that this compound shares a similar mechanism of action and potential for neurotoxicity.
The diagram below illustrates a simplified representation of the glutamatergic synapse and the role of the NMDA receptor, which is a key target for many adamantane derivatives.
Caption: Simplified NMDA receptor signaling and adamantane blockade.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Memantine - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. researchgate.net [researchgate.net]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. qualitybiological.com [qualitybiological.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of 3-Ethyladamantan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Ethyladamantan-1-amine hydrochloride, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of any dust or vapors.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Spill Preparedness: Have spill containment materials, such as absorbent pads and neutralising agents, readily available.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility.
1. Waste Collection and Segregation:
-
Solid Waste: Place any solid this compound waste into a designated, chemically resistant container with a secure, screw-on cap.[2][3]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been verified.
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents.[4]
2. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" and its CAS number (80121-67-1).[2][5]
-
Indicate the approximate quantity or concentration of the waste.[2] For solutions, list all components and their estimated percentages.[2]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[2][4]
-
Do not allow large quantities of waste to accumulate.[2]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[2] Do not pour the rinsate down the drain. [2]
-
After triple rinsing and allowing the container to dry, completely deface or remove the original label.[2] The decontaminated container can then typically be disposed of as regular trash or recycled, following institutional guidelines.[2]
Disposal Summary
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Hazardous Waste Collection | Place in a labeled, sealed, and compatible container. |
| Solutions containing this compound | Hazardous Waste Collection | Collect in a labeled, sealed container. List all components. |
| Empty Containers | Triple rinse, then regular trash/recycling | Collect rinsate as hazardous waste. Deface original label. |
| Contaminated Materials (e.g., gloves, wipes) | Hazardous Waste Collection | Place in a sealed bag or container within the hazardous waste bin. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Ethyladamantan-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 3-Ethyladamantan-1-amine hydrochloride (CAS: 80121-67-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, such as 1-Adamantanamine hydrochloride and other amine hydrochlorides.[1][2] It is imperative to handle this chemical with the utmost care, assuming it may be corrosive, toxic, and an irritant.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include acute oral toxicity, severe skin corrosion and eye damage, and respiratory system irritation.[1][3] Therefore, a comprehensive PPE strategy is mandatory to ensure user safety.
Recommended PPE Levels:
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | To prevent skin contact, which may cause burns or irritation. |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when splashing is a risk.[4][5] | To protect against splashes and dust, which can cause serious eye damage. |
| Skin & Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.[5][6] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of the powder, which can cause respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.[2]
2. Weighing and Aliquoting (Solid Form):
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats.
-
Carefully transfer the desired amount, avoiding the generation of dust.
-
Immediately close the container after aliquoting.
-
Clean any residual powder from the balance and surrounding surfaces using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3. Dissolution:
-
Add the weighed solid to the solvent slowly and stir gently to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.
4. Use in Experiments:
-
Conduct all experimental procedures involving this compound in a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for transfers (e.g., pipettes with disposable tips).
Disposal Plan
1. Contaminated Waste:
-
All disposable items that have come into contact with the chemical (e.g., gloves, weighing boats, paper towels, pipette tips) must be considered hazardous waste.
-
Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.
2. Unused and Excess Material:
-
Do not dispose of unused this compound down the drain.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.
3. Spill Response:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with a damp cloth.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Spill Response Decision Tree
This flowchart provides a logical guide for responding to a spill.
Caption: Decision-making flowchart for spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
